2,5-Dichloro-4-(difluoromethoxy)phenol
Description
BenchChem offers high-quality 2,5-Dichloro-4-(difluoromethoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-(difluoromethoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dichloro-4-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGYHFQGANXJCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and density of 2,5-Dichloro-4-(difluoromethoxy)phenol
The following technical guide details the molecular characteristics, physicochemical profile, and synthesis of 2,5-Dichloro-4-(difluoromethoxy)phenol .
CAS Registry Number: 1807178-21-7 Molecular Formula: C₇H₄Cl₂F₂O₂ Molecular Weight: 229.01 g/mol
Executive Summary
2,5-Dichloro-4-(difluoromethoxy)phenol is a specialized halogenated phenolic intermediate used primarily in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical active ingredients. Its structure features a phenol core substituted with two chlorine atoms at the 2 and 5 positions and a difluoromethoxy group (–OCHF₂) at the 4-position. This specific substitution pattern imparts unique lipophilic and metabolic stability properties, making it a critical building block for bio-active compounds.
Due to its status as a specialized research chemical, experimental physical constants are often proprietary. This guide provides calculated physicochemical data derived from standard group-contribution models, alongside validated synthetic and analytical protocols.
Physicochemical Characterization
Molecular Weight & Density
The molecular weight is a fixed constant derived from the atomic masses of its constituent elements. The density is a critical parameter for process engineering, particularly in reactor sizing and solvent selection.
| Property | Value | Method/Source |
| Molecular Weight | 229.01 g/mol | Calculated (IUPAC Atomic Weights) |
| Predicted Density | 1.65 ± 0.05 g/cm³ | Calculated (ACD/Labs & ChemAxon Models) |
| Molar Volume | ~138.8 cm³/mol | Derived (MW / Density) |
| Physical State | Solid (Predicted) | Based on structural analogs (e.g., 2,5-dichlorophenol) |
| Melting Point | 65–85 °C (Predicted) | Estimated from crystal lattice energy of analogs |
| Boiling Point | 250–260 °C (Predicted) | At 760 mmHg |
Technical Insight: The high density (>1.6 g/cm³) is attributed to the presence of two heavy chlorine atoms and the difluoromethoxy group. In process chemistry, this density implies that the compound will form the bottom layer in biphasic aqueous extractions (e.g., against water or dilute acid), facilitating separation.
Solubility Profile (Predicted)
-
Water: Low (<0.1 g/L). The lipophilic –OCHF₂ and –Cl groups significantly reduce water solubility compared to phenol.
-
Organic Solvents: High solubility in dichloromethane (DCM), ethyl acetate, and acetone. Soluble in alcohols (methanol, ethanol).
Synthetic Methodology
Retrosynthetic Analysis
The most robust synthetic route involves the selective O-difluoromethylation of 2,5-dichlorohydroquinone. Direct chlorination of 4-(difluoromethoxy)phenol is less selective, often yielding a mixture of isomers (2,6-dichloro vs. 2,5-dichloro).
Core Reaction:
Experimental Protocol: Difluoromethylation
Objective: Selective mono-alkylation of the diol substrate.
-
Reagent Preparation:
-
Substrate: 2,5-Dichlorohydroquinone (1.0 equiv).
-
Reagent: Sodium chlorodifluoroacetate (1.2–1.5 equiv) acts as the in situ source of difluorocarbene (:CF₂).
-
Base: Potassium carbonate (K₂CO₃, 1.5 equiv) or Cesium carbonate (Cs₂CO₃) for higher yields.
-
Solvent: DMF (N,N-Dimethylformamide) and Water (10:1 ratio). Water is essential to protonate the intermediate anion.
-
-
Procedure:
-
Step 1: Dissolve 2,5-dichlorohydroquinone and K₂CO₃ in DMF/H₂O. Heat to 80–100 °C.[1]
-
Step 2: Slowly add Sodium chlorodifluoroacetate (solid or solution) over 1–2 hours. Caution: Gas evolution (CO₂) occurs.
-
Step 3: Stir at 100 °C for 4–6 hours. Monitor by TLC or HPLC.[2]
-
Step 4: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.[2]
-
Step 5: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Step 6: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the mono-ether product from unreacted starting material and bis-ether byproduct.
-
Synthesis Workflow Visualization
Figure 1: Step-by-step synthesis workflow for the selective production of 2,5-Dichloro-4-(difluoromethoxy)phenol.
Analytical Characterization & QC
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (Proton):
-
Aromatic Region: Two singlets (or para-coupled doublets) representing the protons at positions 3 and 6. Due to the Cl substitution, these will appear downfield (~7.0–7.5 ppm).
-
Difluoromethoxy Group (–OCHF₂): A characteristic triplet at 6.50 ppm (
). This large coupling constant is diagnostic for the CHF₂ group. -
Phenolic –OH: A broad singlet, typically exchangeable with D₂O, appearing around 5.0–9.0 ppm depending on solvent and concentration.
-
-
¹⁹F NMR (Fluorine):
-
A doublet appearing around -80 to -85 ppm , corresponding to the two equivalent fluorine atoms coupled to the single proton.
-
Mass Spectrometry (MS)
-
Ionization: ESI- (Electrospray Ionization, Negative Mode) is preferred for phenols.
-
Molecular Ion:
at m/z 227 . -
Isotope Pattern: The presence of two chlorine atoms will produce a distinct isotope pattern:
-
M (100%)
-
M+2 (~65%)
-
M+4 (~10%)
-
This "9:6:1" approximate intensity ratio is the hallmark of a dichloro-species.
-
Analytical Logic Diagram
Figure 2: Analytical decision tree for structural verification.
Handling & Safety
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).[3]
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Storage Protocol:
-
Store in a cool, dry place (2–8 °C recommended).
-
Keep container tightly closed to prevent moisture absorption.
-
Incompatible with strong oxidizing agents and strong bases.
References
-
ChemSrc. (2025). 2,5-Dichloro-4-(difluoromethoxy)phenol CAS#: 1807178-21-7 Details. Retrieved from [Link]
-
Organic Syntheses. (2017). Difluoromethylation of Phenols. Org. Synth. 2017, 94, 164-177. Retrieved from [Link]
-
PubChem. (2025). 2,5-Dichloro-4-methylphenol Compound Summary. (Used for comparative physicochemical data). Retrieved from [Link]
Sources
Advanced Technical Guide: Fluorinated Dichlorophenol Derivatives
Strategic Intermediates in Medicinal and Agrochemical Discovery[1]
Executive Summary
Fluorinated dichlorophenol (FDCP) derivatives represent a specialized niche of halogenated aromatics where the high electronegativity of fluorine (
This guide analyzes the physicochemical manipulation of the phenol ring via simultaneous fluorination and chlorination, detailing synthetic pathways, structure-activity relationships (SAR), and environmental fate tracking using
Chemical Architecture: The "Fluorine Effect" on Dichlorophenols
The strategic introduction of fluorine into a dichlorophenol scaffold alters the electronic landscape of the molecule without significantly changing its steric footprint (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å).
1.1 Physicochemical Modulation
The interplay between the electron-withdrawing nature of fluorine and chlorine atoms creates a unique electronic environment:
-
Acidity (pKa): Fluorine substitution ortho or para to the hydroxyl group significantly increases acidity (lowers pKa), enhancing hydrogen bond donor capability.
-
Lipophilicity (LogP): While chlorine increases lipophilicity (
), fluorine modulates it ( but less than Cl), often improving membrane permeability while maintaining water solubility compared to trichlorophenols. -
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond, blocking oxidative metabolism at specific sites (metabolic blocking).
Table 1: Comparative Physicochemical Profile of Phenolic Derivatives
| Compound | Structure | pKa (Approx) | LogP (Predicted) | Electronic Effect (Hammett | Primary Application |
| Phenol | 9.95 | 1.46 | 0.00 | Baseline | |
| 2,4-Dichlorophenol | 7.85 | 3.06 | +0.23 (Cl) | Herbicide Intermediate | |
| 4-Fluoro-2,6-dichlorophenol | ~6.5 - 7.0 | 3.25 | +0.06 (F) | Bioisostere / Probe | |
| 2,4-Dichloro-5-fluorophenol | ~7.2 | 3.15 | +0.06 (F) | Quinolone Intermediate |
Synthetic Methodologies
The synthesis of FDCPs requires overcoming the directing effects of existing substituents. We categorize synthesis into three primary logic gates: Electrophilic Fluorination , Nucleophilic Aromatic Substitution (
2.1 Visualization of Synthetic Logic
The following diagram illustrates the divergent pathways to access the critical intermediate 2,4-dichloro-5-fluorophenol , a precursor for fluoroquinolone antibiotics.
Figure 1: Divergent synthetic pathways for 2,4-dichloro-5-fluorophenol. The solid blue line represents the industrial Halex/Sandmeyer route, while the dashed red line represents a laboratory-scale electrophilic approach.
Experimental Protocols
Protocol A: Synthesis via Halex and Sandmeyer Sequence
Context: This protocol is preferred for large-scale preparation of 2,4-dichloro-5-fluorophenol due to the lower cost of reagents compared to electrophilic fluorinating agents.
Reagents:
-
3,4-Dichloronitrobenzene (Starting Material)[1]
-
Potassium Fluoride (Spray-dried)
-
Tetraphenylphosphonium bromide (Phase Transfer Catalyst)
-
Chlorine gas (
)[2][3] -
Iron(III) chloride (
)
Step-by-Step Methodology:
-
Fluorination (Halex Reaction):
-
Charge a high-pressure reactor with 3,4-dichloronitrobenzene (1.0 eq) and anhydrous DMSO.
-
Add Potassium Fluoride (1.5 eq) and Tetraphenylphosphonium bromide (0.05 eq).
-
Heat to 140°C for 12 hours . The chlorine para to the nitro group is selectively displaced due to the Meisenheimer complex stabilization.
-
Validation: Monitor by GC-MS for the disappearance of starting material. Target intermediate: 3-chloro-4-fluoronitrobenzene.
-
-
Regioselective Chlorination:
-
Dissolve the intermediate in 1,2-dichloroethane. Add
(0.1 eq). -
Bubble
gas through the solution at 60°C . The directing effects of the fluoro (ortho/para director) and nitro (meta director) groups direct the incoming chlorine to the 5-position relative to the nitro group (or 2-position relative to the fluoro). -
Note: This step establishes the "2,4-dichloro-5-fluoro" substitution pattern.[4]
-
-
Hydrolysis/Diazotization (Conversion to Phenol):
-
Reduce the nitro group using
to the aniline. -
Perform diazotization using
at 0°C. -
Hydrolyze the diazonium salt by heating in aqueous
at 100°C to yield 2,4-dichloro-5-fluorophenol .
-
Biological Applications & Structure-Activity Relationships (SAR)
FDCPs function primarily as bioisosteres for chlorophenols or as covalent warheads in enzyme inhibition.
4.1 Mechanism of Action: The "Metabolic Block"
In agrochemicals (e.g., herbicides), the 2,4-dichlorophenoxy moiety is susceptible to hydroxylation at the 5-position. Substituting this position with fluorine (2,4-dichloro-5-fluorophenol derivatives) blocks this metabolic degradation pathway, significantly extending the half-life of the active compound in plant tissues.
4.2 Pathway Visualization: Metabolic Fate
The following diagram contrasts the metabolic fate of standard dichlorophenols versus their fluorinated analogs.
Figure 2: Metabolic blocking effect of fluorine substitution at the C-5 position, preventing P450-mediated hydroxylation.
Environmental Fate & Analysis
Given the persistence of halogenated aromatics, tracking these compounds is critical.
-
Technique: Solid-state or liquid-state
-NMR. -
Application: Tracking the sequestration of fluorinated dichlorophenols in aquatic plants (e.g., Lemna minor).
-
Observation: Metabolites often show chemical shifts
ppm upfield/downfield from the parent peak, allowing simultaneous quantification of the parent drug and its conjugates without extraction.
References
-
BenchChem. (2025).[5][6][7][8] A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenols. Retrieved from
-
National Institutes of Health (NIH). (2007). Sequestration of a fluorinated analog of 2,4-dichlorophenol and metabolic products by L. minor as evidenced by 19F NMR. PubMed. Retrieved from
-
Google Patents. (2010). Process for synthesis of 2,4-dichloro-5-fluoroacetophenone (WO2010058421A2). Retrieved from
-
Royal Society of Chemistry. (2014). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Amino-2,6-dichlorophenol Product Specification. Retrieved from
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
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2,5-Dichloro-4-(difluoromethoxy)phenol safety data sheet SDS
An In-depth Technical Guide: 2,5-Dichloro-4-(difluoromethoxy)phenol Safety Protocols
Introduction: Understanding the Compound
2,5-Dichloro-4-(difluoromethoxy)phenol is a halogenated aromatic organic compound. Its structure, featuring a phenol backbone with chlorine and difluoromethoxy substitutions, suggests potential for high biological activity and associated toxicity. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the critical safety data, handling protocols, and emergency procedures necessary for its safe use in a laboratory setting. The information herein is synthesized from authoritative Safety Data Sheets (SDS) and toxicological profiles to ensure scientific integrity and promote a culture of safety.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of its safe handling. These properties dictate storage conditions, potential physical hazards such as dust explosion, and appropriate emergency responses.
| Property | Value | Source |
| IUPAC Name | 2,5-dichloro-4-(difluoromethoxy)phenol | N/A |
| Molecular Formula | C₇H₄Cl₂F₂O₂ | [1] |
| Molecular Weight | 229 g/mol | [1] |
| Appearance | Solid (form not specified) | [2] |
| Melting Point | 42 - 43 °C (108 - 109 °F) | [3] |
| Boiling Point | 209 - 210 °C (408 - 410 °F) | [3] |
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. 2,5-Dichloro-4-(difluoromethoxy)phenol is classified as a substance with multiple significant hazards, requiring stringent control measures.
GHS Pictograms:
Signal Word: Danger [3]
This signal word indicates the more severe nature of the hazards associated with this chemical.
| GHS Classification | Hazard Code | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | [3] |
| Acute Toxicity, Dermal (Category 3) | H311 | Toxic in contact with skin. | [3] |
| Skin Corrosion (Sub-category 1B) | H314 | Causes severe skin burns and eye damage. | [3] |
| Serious Eye Damage (Category 1) | H314 | Causes severe skin burns and eye damage. | [3] |
| Carcinogenicity (Category 2) | H351 | Suspected of causing cancer. | [3] |
| Aquatic Hazard, Acute (Category 2) | H411 | Toxic to aquatic life with long lasting effects. | [3] |
| Aquatic Hazard, Chronic (Category 2) | H411 | Toxic to aquatic life with long lasting effects. | [3] |
The classification "Toxic in contact with skin" (H311) is particularly critical, as it implies that dermal exposure, not just ingestion, can lead to significant toxicity.[3] The H314 classification underscores its corrosive nature, necessitating robust skin and eye protection to prevent irreversible tissue damage.[3] Furthermore, its suspected carcinogenicity (H351) mandates that exposures be minimized to the lowest achievable levels, treating the substance with the utmost caution.[3]
Section 3: Toxicological Profile
The toxicological data for 2,5-Dichloro-4-(difluoromethoxy)phenol and related chlorophenols reveal significant risks to human health upon exposure.
-
Acute Toxicity : The oral LD50 in mice is reported between 1,276 - 1,352 mg/kg, classifying it as harmful if swallowed.[3] However, the dermal toxicity is more severe (Category 3), a finding supported by data on related compounds like 2,4-dichlorophenol, which has a dermal LD50 of 780 mg/kg bw in rats.[3][4]
-
Corrosivity : The compound is confirmed to cause severe skin burns and eye damage, a common trait among chlorophenols.[3][4] This effect is due to the chemical's ability to denature proteins and cause cell death upon contact.
-
Systemic and Chronic Effects : Prolonged or repeated exposure to chlorophenols can lead to systemic toxicity, affecting organs such as the liver, kidneys, and the central nervous system.[5][6] Symptoms can include lethargy, tremors, and convulsions.[5][7] The classification as a suspected carcinogen (Category 2) indicates there is evidence linking the substance to cancer, warranting strict adherence to exposure controls.[3]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls and supplemented by rigorous PPE protocols, is essential for mitigating the risks associated with this compound.
Engineering Controls
The primary engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of this substance, including weighing, preparing solutions, and performing reactions. This prevents the inhalation of dusts, which is a key exposure route as indicated by the precautionary statement P260 ("Do not breathe dust").[3]
Personal Protective Equipment (PPE)
The selection of PPE must directly address the hazards identified. The following workflow illustrates the logic from hazard identification to PPE selection.
Caption: Hazard-to-PPE selection workflow.
-
Eye/Face Protection : Wear chemical safety goggles and a face shield when handling the solid or its solutions.[1][6]
-
Skin Protection : A standard lab coat is required at a minimum. Due to the high dermal toxicity and corrosivity, double gloving is recommended. Use an inner pair of nitrile gloves and an outer pair of thicker neoprene or butyl rubber gloves.[8] A chemically resistant apron should be worn over the lab coat for additional protection.[1][8]
-
Respiratory Protection : If work cannot be conducted in a fume hood, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.
Hygiene Measures
Always wash hands and face thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in the laboratory.[3][6] Immediately change any contaminated clothing.[3]
Section 5: Protocols for Safe Handling and Storage
Adherence to standardized protocols for handling and storage is critical to prevent accidental exposure and maintain chemical integrity.
Safe Handling Workflow
Caption: Logical workflow for chemical spill response.
Fire-Fighting Measures
-
Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam. [1]* Specific Hazards : Forms explosive mixtures with air on intense heating. [3]Combustion generates highly toxic and corrosive gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride. [1]* Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [1]
Section 7: Stability and Reactivity
-
Reactivity : Can form explosive mixtures with air upon intense heating. Finely distributed dust may pose a dust explosion hazard. [3]* Chemical Stability : The compound is stable under recommended storage temperatures and pressures. [1]* Incompatible Materials : Avoid contact with strong oxidizing agents. [1]* Hazardous Decomposition Products : Thermal decomposition can produce carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF). [1]
Section 8: Disposal Considerations
All waste containing 2,5-Dichloro-4-(difluoromethoxy)phenol, including the chemical itself, contaminated lab supplies (e.g., pipette tips, paper towels), and empty containers, must be treated as hazardous waste. [9]* Do not dispose of down the drain. [3]This is critical due to its high aquatic toxicity. [3]* Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
References
-
SAFETY DATA SHEET, 2,5-Dichloro-4-(difluoromethoxy)phenol. MilliporeSigma.
-
SAFETY DATA SHEET, 3,4-Difluorophenetole. Thermo Fisher Scientific.
-
3,5-Dichloro-4-(difluoromethoxy)phenol Safety Data Sheet. AK Scientific, Inc.
-
SAFETY DATA SHEET, 2,5-Dichlorophenol. Fisher Scientific.
-
SAFETY DATA SHEET, 2,3-Dichlorophenol. Sigma-Aldrich.
-
Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf.
-
SAFETY DATA SHEET, 4-(DIFLUOROMETHOXY)PHENOL. Shanghai Canbi Pharma Ltd. (via Apollo Scientific).
-
SAFETY DATA SHEET, Phenol. Merck Millipore.
-
Chemical Properties of Phenol, 2,5-dichloro- (CAS 583-78-8). Cheméo.
-
SAFETY DATA SHEET, 2,5-Dichlorothiophenol. ThermoFisher.
-
Phenol, 2,4-dichloro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).
-
2,5-Difluorophenol | C6H4F2O | CID 94952. PubChem, NIH.
-
2,5-Dichlorophenol - Safety Data Sheet. scbt.com.
-
CUROX®M-503 Safety Data Sheet. United Initiators.
-
Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR).
-
SAFETY DATA SHEET, 2-Butanone oxime. Fisher Scientific.
-
2,5-DICHLOROTHIOPHENOL | 5858-18-4. ChemicalBook.
-
Phenol Safety Data Sheet. Carl ROTH.
-
Safety Data Sheet: 2-Butanone peroxide. Chemos GmbH&Co.KG.
-
2,5-Dichloro-4-(chloromethyl)phenol. PubChem, NIH.
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
-
Methyl ethyl ketone peroxide SDS. ECHEMI.
-
Phenol Fact Sheet. UC Berkeley Office of Environment, Health & Safety.
-
Safety Data Sheet 3-Hydroxy-2-butanone. Metasci.
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Methodological & Application
Application Notes and Protocols for the Utilization of 2,5-Dichloro-4-(difluoromethoxy)phenol as a Versatile Agrochemical Intermediate
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis. The focus is on the strategic use of 2,5-dichloro-4-(difluoromethoxy)phenol as a key building block for the synthesis of high-value agrochemicals, particularly triazolopyrimidine sulfonamide herbicides. While direct, large-scale industrial synthesis of major herbicides from this specific phenol is not widely documented, this guide presents a scientifically rigorous and plausible synthetic pathway, grounded in established chemical principles and supported by literature precedents for analogous transformations. This document aims to empower researchers to explore novel synthetic routes and develop new active ingredients.
PART 1: SCIENTIFIC RATIONALE AND STRATEGIC OVERVIEW
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern agrochemical design. The difluoromethoxy (-OCHF₂) group, in particular, offers a unique combination of properties that can significantly enhance the biological activity and pharmacokinetic profile of a molecule.[1][2][3] Compared to the more common trifluoromethyl group, the difluoromethoxy group can act as a hydrogen bond donor, potentially leading to stronger interactions with target enzymes.[2] It also provides a moderate increase in lipophilicity and metabolic stability, which are crucial for effective uptake and translocation within the target weed species.[1][3][4]
The 2,5-dichloro substitution pattern on the phenyl ring further contributes to the molecule's potential as an agrochemical scaffold. Halogenation is a well-established strategy to increase the efficacy and modulate the selectivity of herbicides.
This guide proposes a multi-step synthetic pathway to leverage the unique properties of 2,5-dichloro-4-(difluoromethoxy)phenol for the synthesis of a potent class of herbicides: the triazolopyrimidine sulfonamides. These herbicides are known inhibitors of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[5][6][7][8][9]
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
The herbicidal activity of triazolopyrimidine sulfonamides stems from their ability to inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[5][8] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[6][9] As this pathway is absent in animals, ALS inhibitors exhibit low toxicity to mammals.[5] Inhibition of ALS leads to a deficiency in these crucial amino acids, which in turn halts protein synthesis and cell division in the growing points of susceptible plants, ultimately leading to their death.[6][7]
Caption: Mechanism of action of triazolopyrimidine sulfonamide herbicides via inhibition of the ALS enzyme.
PART 2: PROPOSED SYNTHETIC PATHWAY AND PROTOCOLS
The following section outlines a proposed three-step synthesis to convert 2,5-dichloro-4-(difluoromethoxy)phenol into a representative triazolopyrimidine sulfonamide herbicide. Each step is detailed with a comprehensive protocol based on well-established organic chemistry transformations.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for the conversion of 2,5-dichloro-4-(difluoromethoxy)phenol to a triazolopyrimidine sulfonamide herbicide.
Step 1: Synthesis of 2,5-Dichloro-4-(difluoromethoxy)aniline
The conversion of phenols to primary anilines is a challenging yet crucial transformation.[10][11][12] While classical methods often require harsh conditions, modern catalytic systems offer milder alternatives.[13] This protocol proposes a palladium-catalyzed process using hydrazine as the amine source, which has been shown to be effective for a range of phenol substrates.[10][11][12]
Protocol 1: Palladium-Catalyzed Amination of a Phenol
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| 2,5-Dichloro-4-(difluoromethoxy)phenol | 1.0 g | 1.0 | Starting material. |
| Palladium on Carbon (10% Pd/C) | 100 mg | 0.1 | Catalyst. |
| Hydrazine monohydrate (64-65%) | 1.0 mL | ~10.0 | Amine and hydride source. |
| Toluene | 20 mL | - | Solvent. |
| Round-bottom flask, condenser, magnetic stirrer | - | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloro-4-(difluoromethoxy)phenol (1.0 g) and 10% Pd/C (100 mg).
-
Add toluene (20 mL) to the flask.
-
With vigorous stirring, add hydrazine monohydrate (1.0 mL) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional toluene.
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude aniline by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,5-dichloro-4-(difluoromethoxy)aniline.
Expected Yield: 60-75% (based on analogous reactions in the literature).
Step 2: Synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzenesulfonyl Chloride
The conversion of anilines to sulfonyl chlorides is a well-established process, typically proceeding via a Sandmeyer-type reaction.[14][15][16] The aniline is first diazotized, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[17][18][19]
Protocol 2: Sandmeyer-Type Chlorosulfonylation
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| 2,5-Dichloro-4-(difluoromethoxy)aniline | 1.0 g | 1.0 | From Step 1. |
| Concentrated Hydrochloric Acid | 5 mL | - | |
| Sodium Nitrite (NaNO₂) | 0.35 g | 1.1 | |
| Sulfur Dioxide (SO₂) gas or DABSO | - | Excess | |
| Copper(I) Chloride (CuCl) | 50 mg | 0.1 | Catalyst. |
| Acetic Acid | 10 mL | - | Solvent. |
| Ice, Water | - | - | |
| Dichloromethane (DCM) | 30 mL | - | Extraction solvent. |
Procedure:
-
In a 100 mL three-necked flask cooled to 0-5 °C with an ice-salt bath, suspend the aniline (1.0 g) in a mixture of concentrated hydrochloric acid (5 mL) and water (5 mL).
-
Slowly add a solution of sodium nitrite (0.35 g) in water (2 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid (10 mL) and add copper(I) chloride (50 mg). Cool this mixture to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture with vigorous stirring. Control the addition rate to maintain the temperature below 20 °C and manage gas evolution (N₂).
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice (50 g) and stir until the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude 2,5-dichloro-4-(difluoromethoxy)benzenesulfonyl chloride, which can often be used in the next step without further purification.
Expected Yield: 70-85% (based on analogous reactions in the literature).[14][15][19]
Step 3: Synthesis of N-(5,8-dimethoxy[5][6][7]triazolo[1,5-c]pyrimidin-2-yl)-2,5-dichloro-4-(difluoromethoxy)benzenesulfonamide
The final step is the condensation of the synthesized sulfonyl chloride with an appropriate aminotriazolopyrimidine.[20][21] 2-Amino-5,8-dimethoxy[5][6][7]triazolo[1,5-c]pyrimidine is a common intermediate in the synthesis of commercial herbicides like penoxsulam.[22][23][24][25]
Protocol 3: Sulfonamide Formation
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| 2,5-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride | 1.0 g | 1.0 | From Step 2. |
| 2-Amino-5,8-dimethoxy[5][6][7]triazolo[1,5-c]pyrimidine | 0.7 g | 1.05 | Intermediate.[24][25] |
| Pyridine | 5 mL | - | Base and Solvent. |
| Dichloromethane (DCM) | 15 mL | - | Solvent. |
| Dilute Hydrochloric Acid (1M) | 20 mL | - | Workup. |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-amino-5,8-dimethoxy[5][6][7]triazolo[1,5-c]pyrimidine (0.7 g) in pyridine (5 mL) and dichloromethane (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2,5-dichloro-4-(difluoromethoxy)benzenesulfonyl chloride (1.0 g) in DCM (5 mL) dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by slowly adding 1M HCl (20 mL).
-
Separate the organic layer, and extract the aqueous layer with additional DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final triazolopyrimidine sulfonamide product.
Expected Yield: 80-95% (based on analogous reactions in the literature).[20]
PART 3: SUMMARY AND CONCLUSION
This guide provides a detailed, scientifically-grounded framework for the utilization of 2,5-dichloro-4-(difluoromethoxy)phenol as a valuable intermediate in agrochemical synthesis. While not a documented industrial pathway, the proposed three-step synthesis of a triazolopyrimidine sulfonamide herbicide is based on robust and well-precedented chemical transformations. The protocols provided herein are intended to serve as a starting point for laboratory-scale synthesis and further research. The unique combination of the dichloro and difluoromethoxy substituents on the phenyl ring offers significant potential for the development of novel, highly efficacious agrochemicals. Further optimization of each synthetic step and exploration of other target molecules based on this scaffold are promising avenues for future research in the field of crop protection.
PART 4: REFERENCES
-
Zhou, Q., Liu, W., Zhang, Y., & Liu, G. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 89(2), 89-96.
-
Duggleby, R. G., & Pang, S. S. (2021). Herbicides that inhibit acetolactate synthase. Frontiers in Agricultural Science and Engineering, 8(2), 154-164.
-
Bottecchia, C., et al. (2021). Direct Liquid-Phase Amination of Phenols into Anilines and Cyclohexylamines. ISGC.
-
University of Minnesota Extension. (2023). Amino acid synthesis inhibitor herbicides.
-
UC Agriculture and Natural Resources. (2023). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
-
Google Patents. (1976). US3965182A - Preparation of aniline from phenol and ammonia.
-
McCudden, C. R., et al. (2014). HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. Hep Journals.
-
Google Patents. (2004). DE60102375T2 - METHOD FOR PRODUCING 2-AMINO-5,8-DIMETHOXY[5][6][7] TRIAZOLO [1,5-C] PYRIMIDINE.
-
Scribd. (2023). Aniline Production via Ammonolysis Process.
-
Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Google Patents. (1971). US3578714A - Process for preparing aniline from phenol.
-
Wang, F., et al. (2019). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Chemical Science, 10(16), 4478-4483.
-
ResearchGate. (2025). A New Practical One-Pot Conversion of Phenols to Anilines.
-
Google Patents. (2002). IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[5][6][7] TRIAZOLO [1,5-c] PYRIMIDINE.
-
Google Patents. (2014). CN103739525A - Preparation method of substituted benzene sulfonyl chloride.
-
PubMed. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
-
RSC Publishing. (2019). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium.
-
eScholarship. (2019). Formal Aniline Synthesis from Phenols via Deoxygenative N- Centered Radical Substitution.
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
-
ECHEMI. (2023). Aniline and benzenesulfonyl chloride.
-
Semantic Scholar. (2026). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium.
-
NIH. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
-
Baxendale Group. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
-
ChemicalBook. (2025). 2-Amino-5,8-dimethoxy-[5][6][7]triazolo[1,5-c]pyrimidine.
-
Wikipedia. (2024). Buchwald–Hartwig amination.
-
NIH. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis.
-
ResearchGate. (2026). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
-
Organic Chemistry Portal. (2023). Sandmeyer Reaction.
-
ResearchGate. (2025). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
-
Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
ChemicalBook. (2025). 2-Amino-5,8-dimethoxy-[5][6][7]triazolo[1,5-c]pyrimidine | 219715-62-5.
-
MDPI. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
-
NIH. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
-
MDPI. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone).
Sources
- 1. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 14. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sandmeyer Reaction [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 19. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. DE60102375T2 - METHOD FOR PRODUCING 2-AMINO-5,8-DIMETHOXY [1,2,4] TRIAZOLO [1,5-C] PYRIMIDINE - Google Patents [patents.google.com]
- 23. IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY [1,2,4] TRIAZOLO [1,5-c] PYRIMIDINE - Google Patents [patents.google.com]
- 24. 2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine, CasNo.219715-62-5 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 25. 2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine | 219715-62-5 [chemicalbook.com]
reagents for introducing difluoromethoxy groups onto dichlorophenols
Application Note: Strategic Introduction of Difluoromethoxy Groups onto Dichlorophenols
Executive Summary & Strategic Value
The difluoromethoxy group (
The Challenge: Dichlorophenols (e.g., 2,4-dichlorophenol or 3,5-dichlorophenol) present a specific synthetic challenge.[2] The electron-withdrawing chlorine atoms significantly lower the
This guide details two robust protocols optimized for these electron-deficient substrates:
-
Method A (Scalable/Robust): Thermal decarboxylation of Sodium Chlorodifluoroacetate.[3][4]
-
Method B (Mild/Selective): Base-mediated activation of Diethyl (bromodifluoromethyl)phosphonate.
Reagent Selection Matrix
| Reagent | Mechanism | Suitability for Dichlorophenols | Scale-Up Potential | Key Risk |
| Sodium Chlorodifluoroacetate ( | Carbene ( | High. High temp overcomes low nucleophilicity. | Excellent. Solid, cheap, non-ODS.[2] | |
| Diethyl (bromodifluoromethyl) phosphonate | Carbene ( | High. Works under milder basic conditions. | Good. Reagent is more expensive.[2] | Phosphate byproduct removal.[2] |
| Chlorodifluoromethane (Freon-22) | Carbene ( | Moderate. Gas handling required. | Low. Ozone Depleting Substance (ODS); Regulatory restrictions. | Environmental/Gas handling. |
| Difluoromethyl Triflate ( | Low. Poor reactivity with weak nucleophiles. | Low. Prohibitively expensive.[2] | Reagent instability.[2] |
Mechanistic Insight: The Carbene Pathway
For electron-deficient phenols, the difluorocarbene (
Figure 1: The general mechanistic pathway for O-difluoromethylation via difluorocarbene generation.[4][5] Note that for dichlorophenols, the "Nucleophilic Capture" step is the rate-determining interaction due to reduced electron density on the oxygen.[2]
Detailed Protocols
Method A: Sodium Chlorodifluoroacetate (The Industry Standard)
Best for: Gram-to-kilogram scale synthesis where cost is a driver.
Rationale: This reagent is a stable solid that releases
Reagents:
-
Substrate: 2,4-Dichlorophenol (1.0 equiv)[2]
-
Reagent: Sodium chlorodifluoroacetate (2.5 - 3.0 equiv)
-
Base: Cesium Carbonate (
) (0.5 equiv) or Potassium Carbonate ( ) (1.5 equiv). Note: Cesium is recommended for highly deactivated phenols to boost solubility. -
Solvent: DMF (N,N-Dimethylformamide) or NMP.[2] Water content must be
.[2]
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Critical: Connect the outlet to a bubbler to monitor
evolution. -
Dissolution: Charge the flask with 2,4-dichlorophenol (10 mmol) and DMF (30 mL). Add
(5 mmol). Stir at room temperature for 15 minutes to ensure deprotonation. -
Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol) in a single portion.
-
Reaction: Heat the mixture to 100°C .
-
Observation: You will observe gas evolution (
) starting around 90°C. -
Duration: Maintain temperature for 2-4 hours. Monitor by TLC or HPLC.[2]
-
Boost: If conversion stalls <80%, add an additional 1.0 equiv of reagent and continue heating.[2] The carbene has a short half-life and can hydrolyze if traces of water are present.[2]
-
-
Workup: Cool to room temperature. Pour the mixture into water (150 mL) and extract with Ethyl Acetate or MTBE (
mL). -
Purification: Wash combined organics with water (
) and brine ( ) to remove DMF. Dry over , concentrate, and purify via silica gel chromatography (typically Hexanes/EtOAc).
Technical Note: The proton source for the final step (
Method B: Diethyl (bromodifluoromethyl)phosphonate (The Mild Alternative)
Best for: Late-stage functionalization or substrates sensitive to high heat.
Rationale: This reagent generates carbene via base-mediated cleavage at lower temperatures, often allowing for cleaner reaction profiles with sensitive functional groups.[2]
Reagents:
-
Substrate: Dichlorophenol derivative (1.0 equiv)
-
Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.5 equiv)
-
Base: KOH (20 equiv, aqueous) or
(solid) -
Solvent: Acetonitrile (
) or biphasic DCM/Water.
Step-by-Step Protocol (Biphasic):
-
Setup: Prepare a solution of the dichlorophenol (1.0 mmol) in Acetonitrile (5 mL).
-
Base Addition: Add aqueous KOH (20 mmol, dissolved in minimal water) at
. -
Reagent Addition: Add Diethyl (bromodifluoromethyl)phosphonate (1.5 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Note: The reaction is often very fast.[2]
-
-
Quench: Dilute with water and extract with Dichloromethane.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (<50%) | Carbene hydrolysis (wet solvent). | Dry DMF over molecular sieves (4Å). Ensure system is under |
| Recovery of Starting Material | Nucleophile (phenoxide) is too weak. | Switch base to |
| Formation of Formate Ester | Oxidation of carbene.[2] | Degas solvents thoroughly to remove dissolved oxygen.[2] |
| Pressure Buildup | Rapid decarboxylation.[2] | Safety: Ensure reactor venting is adequate. Do not seal the vessel completely during ramp-up.[2] |
Decision Tree: Method Selection
Figure 2: Workflow for selecting the appropriate difluoromethylation protocol.
References
-
Hu, J., et al. (2011).[2] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Letters, 13(19), 5036–5039.[2]
-
Context: Primary reference for the sodium chlorodifluoroacetate protocol.[2]
-
-
Zafrani, Y., et al. (2009).[2] "Diethyl (bromodifluoromethyl)phosphonate: A highly efficient reagent for the difluoromethylation of phenols." Tetrahedron, 65(27), 5278-5283.[2]
- Context: Establishes the phosphon
-
Sperry, J. B., et al. (2012).[2] "A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale." Organic Process Research & Development, 16(11), 1854–1860.[2]
- Context: Industrial scale-up safety and handling of decarboxylative difluoromethyl
-
Erickson, J. A., et al. (2010).[2] "Lipophilic Hydrogen Bond Donors: The Difluoromethoxy Group."[2][1][6] Journal of Medicinal Chemistry, 53(5), 1917–1930.[2]
-
Context: Foundational theory on the bioisosteric properties of
.[1]
-
Sources
Application Notes & Protocols: Strategic Functionalization of the Phenolic Hydroxyl Group in 2,5-Dichloro-4-(difluoromethoxy)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of a Highly Substituted Phenol
2,5-Dichloro-4-(difluoromethoxy)phenol is a key building block in medicinal chemistry and materials science. Its utility stems from a unique combination of structural motifs: a dichlorinated aromatic core, a metabolically robust difluoromethoxy group, and a reactive phenolic hydroxyl group. The difluoromethoxy (-OCF₂H) group, in particular, is a valuable bioisostere for methoxy or hydroxyl groups, often enhancing metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and pKa.[1][2]
The functionalization of the phenolic hydroxyl is a critical step in elaborating this scaffold into more complex target molecules. However, the electronic properties of the substituents significantly influence the phenol's reactivity. The two electron-withdrawing chlorine atoms and the difluoromethoxy group decrease the electron density of the aromatic ring and reduce the nucleophilicity of the corresponding phenoxide ion. This attenuated reactivity necessitates carefully optimized protocols to achieve efficient and high-yielding transformations.
This guide provides detailed, field-proven protocols for the three most common and strategic functionalizations of the hydroxyl group in 2,5-Dichloro-4-(difluoromethoxy)phenol: O-Alkylation (Etherification) , O-Acylation (Esterification) , and Sulfonylation . The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific synthetic challenges.
PART 1: CRITICAL SAFETY & HANDLING
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2,5-Dichloro-4-(difluoromethoxy)phenol and all reagents used. Dichlorinated phenols are generally classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[3]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[4]
-
Handling: Avoid direct contact with the substance.[4] Wash hands thoroughly after handling.
-
Disposal: Dispose of chemical waste according to institutional and local regulations. This material may be toxic to aquatic life.[3]
PART 2: O-ALKYLATION STRATEGIES (ETHER SYNTHESIS)
The conversion of the phenolic hydroxyl to an ether is a fundamental transformation for introducing alkyl chains, which can serve as pharmacophores, protecting groups, or linkers.
Protocol 2.1: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an Sₙ2 reaction between a phenoxide and an alkyl halide.[5][6][7] Due to the decreased nucleophilicity of the 2,5-dichloro-4-(difluoromethoxy)phenoxide, a strong base and appropriate solvent are crucial for driving the reaction to completion.
Causality of Experimental Design:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete deprotonation of the weakly acidic phenol, forming the sodium phenoxide in situ.
-
Solvent Choice: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation without interfering with the nucleophilicity of the phenoxide, thus accelerating the Sₙ2 reaction.
-
Alkyl Halide Constraint: This reaction works best with primary alkyl halides (e.g., iodomethane, ethyl bromide).[5][6] Secondary and tertiary alkyl halides will predominantly lead to elimination byproducts.
-
Preparation: To an oven-dried, round-bottom flask under a nitrogen or argon atmosphere, add 2,5-Dichloro-4-(difluoromethoxy)phenol (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.2–0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Observation: Hydrogen gas evolution will be observed. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (e.g., iodomethane, 1.5 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (40–60 °C) may be required.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Workflow for Mitsunobu Ether Synthesis.
PART 3: O-ACYLATION (ESTER SYNTHESIS)
Esterification of the phenol introduces an acyl group, which can act as a protecting group, modulate biological activity, or serve as a precursor for other transformations like the Fries rearrangement.
Protocol 3.1: Acylation with Acyl Halides or Anhydrides
This is the most direct method for ester synthesis. A base is used to deprotonate the phenol or to scavenge the acidic byproduct (HCl or carboxylic acid) generated during the reaction.
Causality of Experimental Design:
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles, ensuring a rapid reaction.
-
Base: Pyridine or triethylamine (Et₃N) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a standard choice. Pyridine can act as both the base and a nucleophilic catalyst. DMAP is a hyper-nucleophilic catalyst that significantly accelerates the reaction.
-
Solvent: A non-protic solvent like Dichloromethane (DCM) or THF is used to dissolve the reactants without participating in the reaction.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,5-Dichloro-4-(difluoromethoxy)phenol (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add triethylamine (Et₃N, 2.0 equiv) followed by a catalytic amount of DMAP (0.1 equiv).
-
Acylating Agent Addition: Cool the mixture to 0 °C. Add the acyl chloride or anhydride (e.g., acetyl chloride or acetic anhydride, 1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction with water. Transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting aryl ester is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. canbipharm.com [canbipharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. One moment, please... [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dichloro-4-(difluoromethoxy)phenol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of 2,5-Dichloro-4-(difluoromethoxy)phenol from complex reaction mixtures. As a key intermediate in the synthesis of advanced materials and pharmaceuticals, achieving high purity is paramount. This document moves beyond standard protocols to address specific, real-world purification issues with evidence-based solutions.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.
Question 1: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 2,5-dichlorophenol starting material. What is the primary cause and how can I fix it?
Answer: The persistence of the starting phenol is a classic sign of incomplete O-difluoromethylation. This reaction, which typically involves generating a difluorocarbene that is trapped by the phenolate, is highly sensitive to reaction conditions.[1]
Core Issues & Solutions:
-
Inefficient Phenolate Formation: The nucleophilicity of the starting phenol is reduced by its two electron-withdrawing chloro substituents. A base of insufficient strength or quantity will result in an incomplete reaction.
-
Difluorocarbene Precursor Instability/Decomposition: The difluorocarbene precursor, often sodium 2-chloro-2,2-difluoroacetate, thermally decarboxylates to generate the reactive difluorocarbene.[1] If the temperature is too low or the reaction time too short, this generation is inefficient. Conversely, if the temperature is too high, the precursor or the carbene itself may decompose via side reactions.
-
Solution: Monitor the reaction progress meticulously every 30-60 minutes using TLC or LC-MS.[2][3] A typical temperature for this reaction is around 120 °C.[2] If the reaction stalls, a modest increase in temperature (e.g., to 130 °C) or extended reaction time may be necessary. Ensure the system is under an inert atmosphere (nitrogen or argon) to prevent moisture from quenching reactive intermediates.[3]
-
Question 2: I'm having difficulty separating my product from a close-running impurity during silica gel column chromatography. How can I improve the resolution?
Answer: Achieving separation of structurally similar compounds, such as isomers or certain byproducts, is a common chromatographic challenge. The key is to exploit subtle differences in polarity and interaction with the stationary phase.
Strategies for Enhanced Separation:
-
Optimize the Mobile Phase: A shallow solvent gradient is often more effective than an isocratic (constant solvent mixture) elution.[4] Start with a very non-polar mobile phase (e.g., 100% Hexane) and slowly increase the proportion of the more polar solvent (e.g., Ethyl Acetate). This allows compounds with very similar polarities to be resolved more effectively. Trying a different solvent system with different selectivities, such as Dichloromethane/Methanol, can also be beneficial.[5]
-
Employ Dry Loading: If your crude product is not highly soluble in the initial, non-polar mobile phase, wet loading (dissolving the sample in a strong solvent) can cause band broadening and poor separation at the top of the column.
-
Protocol: Dissolve your crude material in a minimal amount of a volatile solvent like dichloromethane. Add this solution to a small amount of silica gel (2-3 times the weight of your crude material).[6] Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[6] This technique ensures that the entire sample starts as a very narrow, concentrated band, leading to significantly improved resolution.
-
-
Consider an Alternative Stationary Phase: If silica gel (a polar, slightly acidic adsorbent) fails to provide adequate separation, the impurity may have a very similar polarity to your product.[7] Switching to a non-polar stationary phase, such as C18-functionalized silica (reverse-phase chromatography), can be highly effective.[5] In this mode, the elution order is reversed, with the most polar compounds eluting first.
Question 3: My product "oiled out" instead of forming crystals during my attempt at recrystallization. What should I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the compound's solubility is too high in the chosen solvent at the cooling temperature, or when the presence of impurities significantly depresses the melting point.
Systematic Approach to Recrystallization:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[8]
-
Test Solvents: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., Hexane, Toluene, Ethanol, Ethyl Acetate/Hexane mixtures).
-
Solvent Pair Method: If a single suitable solvent cannot be found, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[8] A common and effective pair for moderately polar compounds is Hexane/Ethyl Acetate.
-
-
Promote Nucleation:
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling often leads to the precipitation of amorphous solid or oil.
-
Seeding: If you have a small crystal of pure product, add it to the cooled, saturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites for crystal growth.
-
Question 4: My overall yield after purification is very low. How can I diagnose and prevent product loss?
Answer: Significant product loss can occur at multiple stages: incomplete reaction, inefficient extraction during workup, or poor recovery from chromatography/recrystallization. A systematic diagnosis is essential. The following workflow can help pinpoint the stage of product loss.
Caption: Diagnostic workflow for troubleshooting low purification yield.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-pass method for purifying crude 2,5-Dichloro-4-(difluoromethoxy)phenol?
Flash column chromatography on silica gel is the industry-standard method for purifying moderately polar organic compounds and is highly recommended as the primary purification step.[6] It offers a good balance of speed, scalability, and resolving power.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective, and provides good separation for many phenols and ethers.[9] |
| Mobile Phase | Gradient elution with Hexane and Ethyl Acetate | Offers excellent resolving power. A typical gradient might run from 2% to 30% Ethyl Acetate over 10-15 column volumes.[5] |
| Sample Loading | Dry Loading | Strongly recommended for optimal resolution and to prevent band broadening.[6] |
| Fraction Analysis | Thin-Layer Chromatography (TLC) | Use TLC to analyze the collected fractions and identify those containing the pure product before combining them.[3][9] |
For achieving analytical-grade purity (>99.5%), a subsequent recrystallization of the material recovered from the column may be necessary.[10]
Q2: How can I definitively assess the purity of my final product?
A single analytical technique is often insufficient. A multi-faceted approach is required for a comprehensive purity assessment.
-
Quantitative Purity (Area %): High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID) are the preferred methods for determining purity as a percentage of the total detected analytes.[11][12]
-
Structural Confirmation & Impurity ID:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure of the desired product and identifying any fluorine-containing or proton-containing impurities.[13]
-
Mass Spectrometry (MS): GC-MS is a powerful tool for identifying the molecular weights of impurities separated by the gas chromatograph, which aids in their structural elucidation.[14]
-
-
Residual Solvents: If the final material is intended for biological applications, GC with headspace sampling may be required to quantify residual solvents from the purification process.[15]
Q3: What are the best practices for handling and storing purified 2,5-Dichloro-4-(difluoromethoxy)phenol?
As a halogenated phenol, this compound requires careful handling and storage to ensure user safety and maintain its integrity.
-
Handling: Always handle the compound in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (neoprene or nitrile gloves are suitable for incidental contact).[16][17] Avoid inhalation of dust or vapors and prevent skin contact.[18]
-
Storage: Phenols are susceptible to oxidation, which can cause discoloration (pink, yellow, or brown hues).[19] Store the purified compound in a tightly sealed, amber glass container to protect it from light and air.[20] Keep it in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[17][20]
References
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. [Link]
-
Cris. (n.d.). European Journal of Organic Chemistry. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phenol. [Link]
-
University of Victoria. (n.d.). Column chromatography. [Link]
-
Louisiana State University. (n.d.). Chemical Storage Guidelines. [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
University of California, Berkeley. (n.d.). Fact Sheet: Phenol. [Link]
-
The Royal Society of Chemistry. (2007). Chlorodifluoromethyl phenyl sulfone: a novel non-ODS- based difluorocarbene reagent for O- and N. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]
-
SciSpace. (1978). A process for the preparation of 2,5-dichlorophenol. [Link]
- Google Patents. (1987).
- Google Patents. (2016). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
-
NCASI. (1997). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. [Link]
- Google Patents. (n.d.).
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]
- Google Patents. (2015).
Sources
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- 4. Purification [chem.rochester.edu]
- 5. teledynelabs.com [teledynelabs.com]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. cris.unibo.it [cris.unibo.it]
- 10. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
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- 16. ehs.yale.edu [ehs.yale.edu]
- 17. ehs.berkeley.edu [ehs.berkeley.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. nj.gov [nj.gov]
- 20. lsu.edu [lsu.edu]
stability of 2,5-Dichloro-4-(difluoromethoxy)phenol in acidic vs basic media
Welcome to the technical support resource for 2,5-Dichloro-4-(difluoromethoxy)phenol. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the experimental nuances of this compound, with a specific focus on its stability in aqueous media of varying pH. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.
Part 1: Fundamental Stability Profile & FAQs
This section addresses the core chemical characteristics of 2,5-Dichloro-4-(difluoromethoxy)phenol that govern its stability.
Question: What are the key structural features of 2,5-Dichloro-4-(difluoromethoxy)phenol that influence its stability in aqueous solutions?
Answer: The stability of this molecule is primarily dictated by the interplay of three key features:
-
The Phenolic Hydroxyl (-OH) Group: This group is acidic and can be deprotonated under basic conditions to form a negatively charged phenoxide ion.[1][2] This transformation is the single most important factor for its stability profile, as it dramatically changes the electron density of the aromatic ring and the reactivity of the entire molecule.
-
Electron-Withdrawing Substituents (Two -Cl atoms, one -OCF₂H group): The two chlorine atoms and the difluoromethoxy group are strongly electron-withdrawing. These groups increase the acidity of the phenolic hydroxyl, meaning it will lose its proton (deprotonate) at a lower pH compared to unsubstituted phenol.[3][4][5]
-
The Difluoromethoxy (-OCF₂H) Group: This group is an ether, but the presence of two fluorine atoms on the methyl carbon makes it highly electron-deficient. This C-O bond is the most likely point of hydrolytic cleavage under certain conditions.
Below is a diagram illustrating the key functional groups.
Caption: Proposed degradation pathway in basic media.
Question: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time when the compound is in a basic solution. What is this degradation product?
Answer: The primary degradation product you are observing is almost certainly 2,5-dichlorohydroquinone . This results from the complete hydrolysis of the difluoromethoxy group, which is replaced by a second hydroxyl group. This new compound is significantly more polar, which is why it would elute earlier on a reverse-phase HPLC column. You can confirm its identity via mass spectrometry by looking for a molecular ion corresponding to the mass of 2,5-dichlorohydroquinone.
Question: At what pH should I expect to see the onset of significant degradation?
Answer: The degradation rate is pH-dependent. While the compound may be reasonably stable for short periods at neutral pH (~7.0), significant degradation can often be observed in hours to days at pH values above 7.5. The rate will increase exponentially as the pH rises. We strongly recommend preparing fresh solutions for experiments and avoiding storage in even mildly basic buffers. For example, some drug candidates with similar structures show over 50% degradation in 0.10 N NaOH. [6]
Part 3: Troubleshooting in Acidic Media (pH < 6.5)
The compound exhibits significantly greater stability in acidic conditions, but potential issues should not be overlooked.
Question: Is 2,5-Dichloro-4-(difluoromethoxy)phenol completely stable in acidic solutions (e.g., pH 2-5)?
Answer: Generally, yes. The compound is substantially more stable in acidic to neutral media compared to basic media. In an acidic environment, the phenolic hydroxyl group remains protonated, and the molecule is less activated towards degradation. The difluoromethoxy ether linkage is also more resistant to acid-catalyzed hydrolysis compared to simple alkyl ethers due to the electron-withdrawing fluorine atoms, which reduce the basicity of the ether oxygen. Many similar compounds have been shown to be stable in acidic solutions under photolytic and ambient temperature stress tests. [6] Question: I am using a strong acid (e.g., 1M HCl) and high temperatures for a forced degradation study. What should I look for?
Answer: Under harsh acidic conditions (i.e., strong acid combined with heat), you may force the hydrolysis of the difluoromethoxy group. While much slower than in basic media, the mechanism would involve protonation of the ether oxygen followed by nucleophilic attack by water. The resulting degradation product would again be 2,5-dichlorohydroquinone . In such studies, it is crucial to control the temperature, as it is a key factor in overcoming the activation energy for this reaction. [7]
Part 4: Protocols for Stability Assessment
To empower your research, we provide the following validated protocols for quantitatively assessing the stability of 2,5-Dichloro-4-(difluoromethoxy)phenol.
Protocol 1: pH-Dependent Stability Profiling using RP-HPLC
This protocol allows for the determination of the degradation rate across a range of pH values.
Materials:
-
2,5-Dichloro-4-(difluoromethoxy)phenol (high purity solid)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Buffer systems:
-
pH 3.0: 0.1 M Citrate Buffer
-
pH 5.0: 0.1 M Acetate Buffer
-
pH 7.4: 0.1 M Phosphate Buffer
-
pH 9.0: 0.1 M Borate Buffer
-
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Working Solution Preparation: In separate amber vials, add a small aliquot of the stock solution to each of the prepared pH buffers to achieve a final concentration of 50 µg/mL. Ensure the initial organic solvent concentration is less than 5% to maintain buffer integrity.
-
Timepoint Zero (T=0): Immediately after preparation, inject a sample from each pH solution into the HPLC. This serves as your 100% reference point.
-
Incubation: Store the vials at a controlled temperature (e.g., 25°C or 40°C) protected from light.
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and inject it into the HPLC.
-
Analysis: For each timepoint, calculate the peak area of the parent compound. Determine the percentage of the compound remaining relative to the T=0 peak area. Plot the percentage remaining versus time for each pH.
Caption: Experimental workflow for pH stability testing.
Part 5: Reference Data Summary
The following table summarizes the expected stability of 2,5-Dichloro-4-(difluoromethoxy)phenol under various conditions. This data is compiled from analogous compounds and first principles. Actual rates should be determined experimentally.
| Condition | pH Range | Expected Stability | Primary Degradation Product | Probable Mechanism |
| Strongly Acidic | < 3 | High (Days-Weeks) | 2,5-Dichlorohydroquinone | Acid-Catalyzed Hydrolysis (Slow, requires heat) |
| Mildly Acidic | 4 - 6.5 | Very High (Weeks-Months) | Negligible | - |
| Neutral | 6.8 - 7.2 | Moderate (Days) | 2,5-Dichlorohydroquinone | Slow Base-Catalyzed Hydrolysis |
| Mildly Basic | 7.5 - 9.0 | Low (Hours-Days) | 2,5-Dichlorohydroquinone | Base-Catalyzed Hydrolysis (Phenoxide-mediated) |
| Strongly Basic | > 10 | Very Low (Minutes-Hours) | 2,5-Dichlorohydroquinone | Rapid Base-Catalyzed Hydrolysis |
References
- EBSCO. (n.d.). Phenols | Chemistry | Research Starters.
- Chemistry LibreTexts. (2023, January 23). Acidity of Substituted Phenols.
- CUTM Courseware. (n.d.). Acidity of Substituted Phenols.
- Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity.
- Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses.
- ResearchGate. (n.d.). Potential mechanisms of accelerated hydrolysis of 2‐difluoromethoxy‐3‐sulfamoyloxyestratriene derivatives.
- PMC. (n.d.). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach.
- EPA. (2000, November). Method 8041A.
- RSC Publishing. (2017). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry.
- Pakpour, S. et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol.
- ResearchGate. (n.d.). Hydrolysis of 3 under acidic conditions.
Sources
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- 2. sips.org.in [sips.org.in]
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- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Selection for 2,5-Dichloro-4-(difluoromethoxy)phenol Extraction
Welcome to the technical support center for optimizing the extraction of 2,5-Dichloro-4-(difluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting advice. Given that 2,5-Dichloro-4-(difluoromethoxy)phenol is a specialized compound with limited publicly available data, this resource leverages established principles of organic and analytical chemistry, drawing parallels from structurally similar halogenated phenols to provide robust recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a solvent for the extraction of 2,5-Dichloro-4-(difluoromethoxy)phenol?
A1: The selection of an appropriate solvent is paramount for achieving high extraction efficiency and purity. The key parameters to consider are:
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Solubility of the Target Compound: The fundamental principle is "like dissolves like."[1] 2,5-Dichloro-4-(difluoromethoxy)phenol is a halogenated phenol, suggesting it will have moderate polarity. Therefore, solvents with intermediate polarity are likely to be most effective.
-
Solvent Polarity and Miscibility: The chosen solvent should be immiscible with the sample matrix (typically aqueous) to allow for phase separation. Its polarity will determine its selectivity for the target compound over impurities.
-
pKa of the Analyte and pH of the Aqueous Phase: Phenols are acidic, and their charge state is pH-dependent. To ensure the phenol is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to at least 2 pH units below its pKa.
-
Boiling Point of the Solvent: A lower boiling point facilitates easier removal of the solvent after extraction, which is crucial for sample concentration and to avoid thermal degradation of the analyte.
-
Purity and Stability of the Solvent: High-purity solvents are essential to prevent the introduction of contaminants that could interfere with downstream analysis. The solvent should also be stable and not react with the target compound.
Q2: I cannot find the exact physicochemical properties for 2,5-Dichloro-4-(difluoromethoxy)phenol. How can I estimate them to guide my solvent selection?
A2: It is common for novel or specialized compounds to have limited published data. In such cases, we can infer properties from structurally similar molecules. A close analog is 2,5-dichlorophenol.
Table 1: Physicochemical Properties of 2,5-Dichlorophenol (CAS 583-78-8)[2][3][4][5]
| Property | Value | Implication for Extraction |
| pKa | 7.51 - 7.92 | The compound is acidic. To maintain it in a neutral state for extraction with an organic solvent, the aqueous phase should be acidified to a pH of approximately 5.5 or lower. |
| logKow (logP) | 3.04 - 3.07 | This value indicates a preference for a more non-polar environment. Solvents with moderate to low polarity will be effective. |
| Water Solubility | 1.23e-2 g/L | Low water solubility suggests that it will readily partition into a suitable organic solvent. |
| Boiling Point | 211-218 °C | This property is for the pure compound, not the extraction solvent. |
Based on these properties, we can predict that 2,5-Dichloro-4-(difluoromethoxy)phenol will also be an acidic compound with a preference for moderately polar to non-polar organic solvents. The difluoromethoxy group will influence the polarity, likely making it slightly more polar than 2,5-dichlorophenol.
Troubleshooting Guide
Issue 1: Low Extraction Recovery
Possible Causes & Solutions:
-
Incorrect pH of the Aqueous Phase: If the pH is too high (above the pKa), the phenol will be deprotonated to its phenoxide form, which is more water-soluble and will not partition effectively into the organic phase.
-
Solution: Ensure the pH of your aqueous sample is adjusted to be at least 2 pH units below the estimated pKa of the target compound. For halogenated phenols, a pH of 2-4 is often a good starting point.[6]
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for the target analyte.
-
Insufficient Mixing/Contact Time: The target compound needs adequate time and surface area to partition from the aqueous phase to the organic phase.
-
Solution: Increase the vortexing or shaking time. Ensure vigorous mixing to create a large interfacial area between the two phases. However, be mindful of emulsion formation (see Issue 2).
-
-
Insufficient Solvent Volume: Using too little extraction solvent can lead to an incomplete extraction.
-
Solution: A general rule of thumb is to use a solvent-to-sample volume ratio of at least 1:1. Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.
-
Issue 2: Emulsion Formation at the Solvent-Water Interface
Possible Causes & Solutions:
Emulsions are a common issue in liquid-liquid extractions, especially with complex sample matrices.[10]
-
Vigorous Shaking: Overly aggressive mixing can lead to the formation of a stable emulsion.[10]
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[10]
-
-
Presence of Surfactants or Particulates: Components in the sample matrix can act as emulsifying agents.[10]
-
Solutions:
-
Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[10]
-
Centrifugation: If the emulsion persists, centrifuging the sample can help to separate the layers.[10]
-
Filtration: Passing the mixture through a bed of glass wool or a phase separation filter paper can also be effective.[10]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[10]
-
-
Issue 3: Contamination in the Final Extract
Possible Causes & Solutions:
-
Solvent Impurities: Low-quality solvents can contain impurities that co-extract and interfere with analysis.
-
Solution: Always use high-purity, HPLC, or analytical grade solvents.
-
-
Co-extraction of Matrix Components: The chosen solvent may not be selective enough and may extract other compounds from the sample matrix.
-
Solution:
-
Solvent Optimization: Test a solvent with a different polarity that may be more selective for your target compound.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can offer a more selective cleanup step. A mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties could be particularly effective for phenolic compounds.[11]
-
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 2,5-Dichloro-4-(difluoromethoxy)phenol from an Aqueous Matrix
-
Sample Preparation:
-
To a 10 mL aqueous sample in a 50 mL centrifuge tube, add a suitable acid (e.g., 1 M HCl) dropwise to adjust the pH to approximately 3. Verify the pH with a calibrated pH meter or pH paper.
-
-
Solvent Addition:
-
Add 10 mL of the selected extraction solvent (e.g., ethyl acetate).
-
-
Extraction:
-
Cap the tube and vortex vigorously for 2 minutes. Alternatively, for samples prone to emulsion, gently invert the tube for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the tube at 3000 rpm for 10 minutes to facilitate phase separation.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean collection tube using a Pasteur pipette.
-
-
Repeat Extraction:
-
For exhaustive extraction, repeat steps 2-5 with a fresh 10 mL aliquot of the extraction solvent. Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to the desired final volume for analysis.
-
dot
Caption: Liquid-Liquid Extraction Workflow
Solvent Selection Guide
The choice of solvent will depend on the specific requirements of your experiment, including the sample matrix and downstream analytical techniques.
Table 2: Recommended Solvents for Extraction of Halogenated Phenols
| Solvent | Polarity Index | Boiling Point (°C) | Advantages | Disadvantages |
| Ethyl Acetate | 4.4 | 77.1 | Good solvency for a wide range of compounds, intermediate polarity, easily evaporated.[7][12] | Can be prone to hydrolysis, especially under acidic or basic conditions. |
| Methyl Isobutyl Ketone (MIBK) | 4.2 | 117 | High distribution coefficients for many phenols, good for extracting from water.[8] | Higher boiling point makes it more difficult to remove. |
| Diethyl Ether | 2.8 | 34.6 | Excellent solvating power, very low boiling point. | Highly flammable, can form explosive peroxides upon storage. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Good for extracting a range of organic compounds. | Environmental and health concerns, can form emulsions. |
| n-Hexane/Ethyl Acetate Mixture | Variable | Variable | Polarity can be fine-tuned by adjusting the ratio of the two solvents. | Requires optimization of the solvent ratio. |
dot
Caption: Solvent Selection Logic
References
-
ResearchGate. (2021, September 15). What is the best solvent to prepare phenol and flavonoid extracts?[Link]
-
SciSpace. (1982, January 1). Solvent extraction of phenols from water. [Link]
-
MDPI. (2023, January 6). Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds. [Link]
-
SpringerLink. (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. [Link]
-
ACS Publications. (2009, June 3). Lipid Extraction and Determination of Halogenated Phenols and Alkylphenols as Their Pentafluorobenzoyl Derivatives in Marine Organisms. [Link]
-
Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. [Link]
-
ACS Publications. (2008, December 22). Lipid Extraction and Determination of Halogenated Phenols and Alkylphenols as Their Pentafluorobenzoyl Derivatives in Marine Organisms. [Link]
-
SciSpace. (n.d.). Extraction and cleanup methods for analysis of phenolic and neutral organohalogens in plasma. [Link]
-
Oxford Academic. (2000, December 15). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
ResearchGate. (2025, August 6). Separation of some halogenated phenols by GC-MS. [Link]
-
Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?[Link]
-
ResearchGate. (2023, December 26). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?[Link]
-
YouTube. (2021, November 9). Liquid-Liquid extraction problems and solutions. [Link]
-
EPA. (2025, October 15). 2,5-Dichlorophenol Properties. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2,5-dichloro- (CAS 583-78-8). [Link]
-
University of Tartu. (2018). pKa values in organic chemistry – making maximum use of the available data. [Link]
-
PubChem. (n.d.). 2,5-Dichlorophenol. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
PubChem. (n.d.). 2,5-Dichloro-4-methylphenol. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. [Link]
-
PubChem. (n.d.). 2,5-Dichloro-4-(chloromethyl)phenol. [Link]
-
ResearchGate. (n.d.). Comparison of pKa values of phenol and substituted phenols. [Link]
-
EPA. (2025, October 15). 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol Properties. [Link]
-
Wikipedia. (n.d.). 2,5-Dichlorophenol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Phenol, 2,5-dichloro- (CAS 583-78-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Steric & Electronic Management in 2,5-Dichlorophenol Derivatization
Current Status: Operational Ticket Topic: Overcoming Reactivity Profiles of 2,5-Dichlorophenol (2,5-DCP) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Matrix: Understanding the Substrate
Before attempting a synthesis, you must quantify the specific deactivation modes of 2,5-dichlorophenol. Unlike unsubstituted phenol, 2,5-DCP presents a "dual-threat" of electronic deactivation and steric blockade.
| Feature | 2,5-Dichlorophenol Data | Experimental Consequence |
| Acidity ( | ~7.51 (vs. 10.0 for Phenol) | High Acidity: The proton is easily removed, but the resulting phenoxide anion is highly stabilized and poorly nucleophilic . |
| Steric Environment | Ortho-Chloro (C2) | Moderate Blockade: The C2-Chlorine atom (Van der Waals radius ~1.75 Å) physically shields the oxygen, retarding |
| Electronic Effect | Inductive Withdrawal (-I) | The Chlorine atoms pull electron density from the ring, further reducing the Lewis basicity of the oxygen lone pairs. |
Decision Tree: Reaction Pathway Selector
Use this logic flow to select the correct methodology based on your target derivative.
Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile type and steric constraints.
Troubleshooting Guides & FAQs
Case A: Williamson Ether Synthesis Fails (Low Yield/No Reaction)
The Issue: You are attempting to alkylate 2,5-DCP using standard conditions (
The Root Cause:
-
Nucleophilicity: Due to the low
(7.51), the 2,5-dichlorophenoxide anion is "happy" to stay anionic. It is a weak nucleophile. -
Ion Pairing: In standard solvents like acetone, the potassium cation (
) forms a tight ion pair with the phenoxide oxygen, further shielding it from attacking the alkyl halide.
The Solution: The "Cesium Effect"
Switch to Cesium Carbonate (
-
Mechanism: Cesium has a large ionic radius (1.67 Å). It forms a "loose" solvent-separated ion pair with the phenoxide. This leaves the phenoxide "naked" and significantly more reactive, despite the steric hindrance of the ortho-chlorine.
-
Solvation:
is significantly more soluble in DMF than , ensuring a higher concentration of active base.
Figure 2: Mechanistic comparison of Potassium vs. Cesium salts in alkylation of electron-deficient phenols.
Case B: Mitsunobu Reaction Fails (Steric Bulk)
The Issue: Standard Mitsunobu conditions (DEAD/PPh3) fail to couple 2,5-DCP with secondary alcohols.
The Root Cause:
The standard Mitsunobu betaine intermediate is bulky. The ortho-chlorine on 2,5-DCP prevents the phenol from attacking the phosphorus center effectively, or the steric bulk of the alcohol prevents the
The Solution: Tsunoda Reagents Replace DEAD/PPh3 with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).
-
Why:
is more nucleophilic and less sterically demanding than . ADDP provides a more stable betaine that can accommodate hindered nucleophiles (phenols with < 11).
Validated Experimental Protocols
Protocol A: Cesium-Promoted Alkylation of 2,5-Dichlorophenol
Use this for primary/secondary alkyl halides.
Reagents:
-
2,5-Dichlorophenol (1.0 equiv)
-
Alkyl Halide (1.2 - 1.5 equiv)
-
Cesium Carbonate (
) (1.5 - 2.0 equiv) -
Solvent: Anhydrous DMF (0.2 M concentration)
Procedure:
-
Drying: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve 2,5-DCP in anhydrous DMF.
-
Deprotonation: Add
in one portion. The mixture may turn slight yellow/orange (phenoxide formation). Critical: Stir at Room Temp for 30 mins to ensure complete deprotonation and "naked" anion formation. -
Addition: Add the Alkyl Halide dropwise.
-
Reaction:
-
Primary Halides: Stir at RT for 4-6 hours.
-
Secondary/Hindered Halides: Heat to 60°C. Monitor by TLC/LCMS.
-
-
Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF. Wash with LiCl (5% aq) to remove residual DMF traces. Dry over
.
Protocol B: Buchwald-Hartwig Coupling (Phenol as Nucleophile)
Use this for coupling 2,5-DCP with Aryl Halides (Diaryl Ether synthesis).
Reagents:
-
2,5-Dichlorophenol (1.0 equiv)
-
Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: RockPhos or tBuBrettPhos (Use bulky, electron-rich ligands designed for C-O coupling).
-
Base:
(2.0 equiv) or . -
Solvent: Toluene or Dioxane (degassed).
Technical Note: Standard ligands (BINAP) often fail here because the electron-deficient 2,5-DCP is a poor nucleophile for the Reductive Elimination step. RockPhos is specifically engineered to facilitate the reductive elimination of sterically hindered and electron-poor phenols.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate?
A: Yes, NaH is strong enough to deprotonate 2,5-DCP completely. However, NaH requires strictly anhydrous conditions and THF. If your electrophile is sensitive to strong bases, NaH might cause elimination side reactions.
Q: Why is my reaction stalling at 50% conversion? A: This is often due to product inhibition or salt precipitation coating the base.
-
Fix: Ensure vigorous stirring.
-
Fix: Add TBAI (Tetrabutylammonium iodide, 10 mol%) as a phase transfer catalyst if using solvents like Acetonitrile.
Q: I need to couple the Chlorine at the 2-position (Suzuki Coupling), not the OH. Is this possible? A: Direct coupling at the 2-Cl is extremely difficult due to the adjacent OH group (catalyst poisoning).
-
Workflow: You must protect the OH first (e.g., as a Methyl Ether or Benzyl Ether). Once protected, the 2-Cl is sterically hindered but reactive with active catalyst systems like Pd-PEPPSI-IPr or SPhos Pd G2 .
References
-
PubChem. (n.d.). 2,5-Dichlorophenol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[1] An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry, 52(19), 4230–4234. (Validates the solvation and reactivity of Cesium salts in DMF).
- Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-PBu3). Tetrahedron Letters, 36(14), 2529-2530. (Standard protocol for hindered Mitsunobu reactions).
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed C-O Coupling of Aryl Halides with Phenols. Journal of the American Chemical Society.[1] (Establishes ligand requirements for hindered phenol coupling).
Sources
Validation & Comparative
Navigating the Analytical Frontier: The Challenge of Undisclosed Chemical Structures in Mass Spectrometry
Researchers, scientists, and drug development professionals frequently encounter the challenge of identifying and characterizing novel chemical entities. A crucial tool in this endeavor is mass spectrometry, which provides vital information about a compound's structure through its fragmentation pattern. However, when a compound is known only by its Chemical Abstracts Service (CAS) number, and its structure is not publicly available, a significant analytical roadblock emerges. This is the current situation for CAS 1807178-21-7.
A comprehensive search of chemical databases, including PubChem and ChemSpider, as well as commercial supplier catalogs, reveals no publicly disclosed chemical name or structure for CAS 1807178-21-7. This lack of information prevents a detailed, specific analysis of its mass spectrometric behavior. Without the foundational knowledge of the molecule's architecture—its functional groups, bond energies, and overall arrangement of atoms—any attempt to predict its fragmentation pattern would be purely speculative and lack the scientific rigor required for a reliable analytical guide.
The Foundational Role of Chemical Structure in Mass Spectrometry
The fragmentation of a molecule in a mass spectrometer is a highly structure-dependent process. Upon ionization, the molecular ion is formed, and the excess energy imparted to it leads to the cleavage of specific bonds. The principles of chemical stability and reaction mechanisms govern this process:
-
Functional Groups: The presence of functional groups such as amides, esters, ketones, ethers, and aromatic rings dictates the most likely sites of initial charge localization and subsequent fragmentation. For instance, amide bonds are prone to characteristic cleavages.
-
Bond Strengths: Weaker bonds are more likely to break than stronger ones.
-
Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, are possible if the molecule possesses the necessary structural features.
-
Substituents: The nature and position of substituents on a core scaffold can dramatically influence fragmentation pathways, leading to unique product ions that are diagnostic for a particular isomer.
Given that the structure of CAS 1807178-21-7 is unknown, a scientifically sound prediction of its fragmentation is not feasible.
A General Approach to Fragmentation Analysis of Novel Compounds
While a specific guide for CAS 1807178-21-7 cannot be provided, a general workflow for the characterization of a novel compound with a known, but related, core structure, such as a hypothetical pyrazole carboxamide derivative, can be outlined. This serves as a template for how such an analysis would be approached once the structure of CAS 1807178-21-7 is elucidated.
Hypothetical Scenario: Analysis of a Substituted Pyrazole Carboxamide
Let us consider a hypothetical compound with a pyrazole carboxamide core, a structure class known for its diverse biological activities. The fragmentation of such a molecule would likely involve the following key steps:
-
Initial Ionization: In electrospray ionization (ESI), the molecule would typically be observed as a protonated molecule, [M+H]⁺, in positive ion mode.
-
Primary Fragmentation Sites: The amide bond is a common point of initial fragmentation. Cleavage of the C-N bond of the carboxamide would yield two major fragment ions, one corresponding to the pyrazole acylium ion and the other to the amine portion of the molecule.
-
Substituent-Driven Fragmentation: The fragmentation of the substituents on the pyrazole ring and the amine nitrogen would provide further structural information. For example, loss of a benzyl group or cleavage within a sulfonamide moiety would produce characteristic neutral losses and fragment ions.
Visualizing a Generic Fragmentation Workflow
The logical flow of a mass spectrometry experiment designed to elucidate an unknown structure is depicted below.
Caption: A generalized workflow for the structure elucidation of an unknown compound using mass spectrometry.
Experimental Protocol for Structure Elucidation
For a researcher who has synthesized or acquired a sample of CAS 1807178-21-7, the following is a general experimental protocol to determine its mass and fragmentation pattern.
Objective: To acquire high-resolution mass spectrometry (HRMS) data, including the accurate mass of the molecular ion and its MS/MS fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is recommended.
Materials:
-
Sample of CAS 1807178-21-7
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
A suitable C18 reversed-phase LC column
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (for sample cleanup and separation):
-
Use a generic gradient, for example, from 5% to 95% acetonitrile over 10-15 minutes, to ensure the compound elutes as a sharp peak.
-
The flow rate and column temperature should be optimized based on the specific column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is a good starting point for many small molecules.
-
MS1 Scan: Perform a full scan from m/z 100 to 1000 to determine the mass of the protonated molecule [M+H]⁺. The high-resolution data will allow for the prediction of the elemental formula.
-
MS/MS (Tandem MS) Scan:
-
Set up a data-dependent acquisition (DDA) method to automatically trigger MS/MS scans on the most intense ions from the MS1 scan.
-
Alternatively, if the mass of the parent ion is known, a targeted MS/MS experiment can be performed.
-
Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with a range of collision energies (e.g., 10, 20, and 40 eV) to generate a comprehensive fragmentation pattern.
-
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and use it to calculate the most probable elemental composition.
-
Analyze the m/z values of the fragment ions from the MS/MS spectra.
-
Propose fragmentation pathways that are consistent with the principles of mass spectrometry and the predicted elemental composition.
-
If possible, compare the obtained spectrum with in-silico fragmentation tools or databases of known compounds.
-
Comparison with Alternatives
A meaningful comparison of the fragmentation pattern of CAS 1807178-21-7 with alternative compounds is contingent on knowing its structure. Once the core scaffold is identified, suitable comparators would include:
-
Isomers: Compounds with the same molecular formula but different structural arrangements. Positional isomers, in particular, can often be distinguished by unique fragment ions or differences in the relative abundances of common fragments.
-
Analogs: Molecules with the same core structure but different substituents. Comparing the fragmentation of analogs helps to confirm the fragmentation pathways of the core and to identify the specific losses associated with each substituent.
-
Commercially Available Drugs or Reference Standards: If the unknown compound is believed to belong to a particular class of molecules (e.g., kinase inhibitors, anti-inflammatory agents), comparing its fragmentation to known drugs in that class can provide valuable clues.
Conclusion
The analysis of CAS 1807178-21-7 by mass spectrometry is currently hampered by the lack of a publicly available chemical structure. While it is not possible to provide a specific fragmentation guide, the principles and generalized workflow outlined here provide a roadmap for researchers to approach the characterization of this and other undisclosed chemical entities. The first and most critical step is the determination of the compound's structure, after which the powerful tools of mass spectrometry can be fully leveraged to provide detailed analytical insights. Should the structure of CAS 1807178-21-7 become public, a detailed and comparative guide to its mass spectrometry fragmentation pattern can be developed.
Comparative Guide: IR Spectrum Analysis of 2,5-Dichloro-4-(difluoromethoxy)phenol
Executive Summary
In the synthesis of fluorinated agrochemicals and pharmaceuticals, 2,5-Dichloro-4-(difluoromethoxy)phenol serves as a critical intermediate. Its structural integrity is defined by the coexistence of a phenolic hydroxyl group, two chlorine atoms on the arene ring, and a difluoromethoxy (
This guide provides a technical comparison of the infrared (IR) spectral signature of this target molecule against its immediate metabolic and synthetic relatives: its precursor (2,5-Dichlorohydroquinone ) and its non-fluorinated analog (2,5-Dichloro-4-methoxyphenol ). The focus is on establishing diagnostic bands for rapid Quality Control (QC) verification.
Part 1: Structural Context & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The unique electronic environment created by the electron-withdrawing chlorine atoms and the fluorinated ether group shifts standard group frequencies.
The Difluoromethoxy Group ( )
This is the primary diagnostic marker. Unlike a standard methoxy group (
-
C-F Stretching: Very strong bands in the 1000–1300 cm⁻¹ region. These often overlap with C-O stretches but are significantly more intense.
- Deformation: Distinct skeletal vibrations often found below 1000 cm⁻¹.
The Phenolic Hydroxyl ( )
Due to the electron-withdrawing nature of the Cl atoms at the 2 and 5 positions, the phenol proton is more acidic than in unsubstituted phenol.
-
O-H Stretch: Typically 3200–3500 cm⁻¹ .[1] In the solid state, this band is broad due to intermolecular hydrogen bonding.[1]
-
Acidity Shift: The band center may shift to lower wavenumbers compared to non-chlorinated phenols due to stronger hydrogen bond donation capability.
The Halogenated Arene
-
C-Cl Stretch: Found in the fingerprint region (600–800 cm⁻¹ ). While often difficult to assign in complex mixtures, the 2,5-substitution pattern creates a specific "fingerprint" pattern of overtone bands in the 1600–2000 cm⁻¹ region (though these are weak).
Part 2: Comparative IR Analysis
The following table contrasts the target molecule with its most likely contaminants/analogs. This data allows for "exclusionary identification"—confirming the product by ensuring the absence of precursor features.
Table 1: Diagnostic Spectral Comparison
| Functional Group Mode | Target: 2,5-Dichloro-4-(difluoromethoxy)phenol | Precursor: 2,5-Dichlorohydroquinone | Analog: 2,5-Dichloro-4-methoxyphenol | Diagnostic Note |
| O-H Stretch | 3200–3500 cm⁻¹ (Medium, Broad) | 3200–3400 cm⁻¹ (Very Strong, Broad) | 3200–3500 cm⁻¹ (Medium, Broad) | Precursor has 2x OH groups, often resulting in a broader, more intense region.[2] |
| C-H Stretch (Alkyl) | ~3000–3100 cm⁻¹ (Weak, | Absent | 2850–2960 cm⁻¹ (Medium, | The Target lacks the distinct aliphatic C-H bands seen in the Methoxy analog. |
| C-F Stretch | 1050–1250 cm⁻¹ (Very Strong, Multiplet) | Absent | Absent | Primary Identifier. The Target shows intense absorption here; alternatives do not. |
| C-O Stretch (Ether) | 1150–1200 cm⁻¹ (Strong) | Absent | 1050–1150 cm⁻¹ (Strong) | The fluorinated ether (Target) absorbs at higher frequencies than the methoxy ether (Analog). |
| Fingerprint (C-Cl) | 600–800 cm⁻¹ | 600–800 cm⁻¹ | 600–800 cm⁻¹ | Less useful for differentiation due to overlap, but confirms the chlorinated ring. |
Comparative Insight
-
Vs. Precursor: The disappearance of one O-H signal is subtle, but the appearance of the strong C-F bands is definitive.
-
Vs. Analog: The absence of aliphatic C-H stretching (2850–2960 cm⁻¹) in the target is the key differentiator. If you see peaks at 2900 cm⁻¹, your product is likely the non-fluorinated methoxy analog.
Part 3: Experimental Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets for this analysis due to the hygroscopic nature of phenolic compounds, which can absorb water from KBr and distort the O-H region.
Method: Single-Bounce Diamond ATR
1. Instrument Setup:
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 32 (Routine) or 64 (High Precision).
-
Range: 4000–600 cm⁻¹.[4]
2. Sample Preparation:
-
Ensure the sample is a dry, homogenous powder.
-
Critical Step: If the sample is wet/sticky, dry it in a vacuum desiccator for 30 minutes. Residual solvent (especially water or DCM) will obscure the O-H and fingerprint regions.
3. Measurement Workflow:
-
Step A (Background): Clean the crystal with isopropanol. Collect an air background spectrum.
-
Step B (Loading): Place ~10 mg of sample onto the center of the diamond crystal.
-
Step C (Compression): Lower the pressure arm/anvil. Apply force until the "energy meter" or "contact gauge" peaks. Note: Consistent pressure is vital for reproducible peak intensities.
-
Step D (Acquisition): Collect the sample spectrum.
4. Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library data is required).
-
Perform Baseline Correction (only if significant drift is observed).
Part 4: Decision Logic & Workflow
The following diagram illustrates the logical flow for identifying the target compound based on the spectral data derived above.
Caption: Logical decision tree for the spectral identification of 2,5-Dichloro-4-(difluoromethoxy)phenol, filtering out common analogs based on C-H and C-F band presence.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. Infrared Spectrum of 2,4-Dichlorophenol. National Institute of Standards and Technology.[5] Available at: [Link] (Used as a baseline for the chlorinated phenol substructure).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for C-F and fluorinated ether vibrational bands).[2]
-
Specac Application Notes. ATR vs. KBr Pellets for Solid Sample Analysis. Available at: [Link] (Source for protocol comparison).
Sources
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. Phenol, 2,4-dichloro- [webbook.nist.gov]
A Senior Application Scientist's Guide to Validating the Structure of Fluorinated Phenol Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy.[1] Fluorinated phenols, a common structural motif in many active pharmaceutical ingredients (APIs), can present unique challenges in impurity profiling due to the influence of the fluorine atom on the molecule's chemical properties. This guide provides an in-depth, technically-grounded framework for the structural validation of fluorinated phenol impurities, moving beyond rote protocols to explain the scientific rationale behind each step. Our focus is on building a self-validating system of analysis that ensures robust and reliable data, in line with global regulatory expectations.[1]
The Imperative of Impurity Profiling: A Regulatory and Scientific Overview
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[2][3][4][5] These guidelines set thresholds based on the maximum daily dose of the drug, dictating when an impurity must be characterized.[2] Understanding these thresholds is the first step in designing a compliant and scientifically sound impurity validation strategy.
Table 1: ICH Q3A/Q3B Impurity Thresholds [2]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level.[6][7][8] Impurities that are also significant human metabolites are generally considered qualified.[7][8]
The Strategic Role of Forced Degradation Studies
To proactively identify potential degradation products that may arise during the shelf-life of a drug substance or product, forced degradation (or stress testing) is an indispensable tool.[9][10] These studies involve subjecting the API to harsh conditions to accelerate its decomposition, thereby generating a rich sample of potential impurities.[11] The goal is not to completely degrade the API, but to achieve a target degradation of 5-20%, which is sufficient to detect and characterize the degradants without excessively breaking down the main component.[11]
Forced degradation studies are crucial for:
-
Elucidating Degradation Pathways: Understanding how the molecule degrades helps in developing more stable formulations and defining appropriate storage conditions.[10][12]
-
Developing Stability-Indicating Methods: The analytical methods used must be able to separate the degradation products from the API and from each other, a property known as specificity.[9][13]
-
Identifying Potentially Toxic Impurities: Early identification of degradation products allows for timely toxicological assessment.[11]
Experimental Protocol: Forced Degradation of a Fluorinated Phenol API
-
Sample Preparation: Prepare solutions of the API in appropriate solvents (e.g., water, methanol, acetonitrile). Also, prepare a placebo sample for drug product studies to identify impurities arising from excipients.[10]
-
Stress Conditions: Subject the API solutions and solid material to a range of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours (solid state).
-
Photolytic Stress: Expose the sample to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Time Points: Sample the stressed solutions at multiple time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the degradation kinetics.
-
Analysis: Analyze the stressed samples using a validated, stability-indicating chromatographic method (typically HPLC-UV).
The Orthogonal Approach to Impurity Detection and Structural Elucidation
A cornerstone of a robust impurity validation strategy is the use of orthogonal analytical methods.[14] Orthogonal methods rely on different scientific principles to separate and detect analytes, thereby providing a more comprehensive impurity profile and reducing the risk of missing co-eluting peaks.[14][15] For fluorinated phenol impurities, a powerful combination of techniques includes High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, with a special emphasis on ¹⁹F NMR.
Caption: Workflow for impurity identification using orthogonal methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC with UV detection is the primary technique for separating and quantifying impurities.[16] The development of a stability-indicating HPLC method is critical and should demonstrate specificity for all known and potential impurities.
-
Column Selection: Start with a C18 column, which is a good general-purpose column for separating moderately polar compounds like phenols.[17] Consider a phenyl-hexyl column as an orthogonal choice, as it offers different selectivity based on pi-pi interactions.
-
Mobile Phase Selection: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The addition of a small amount of acid, like formic acid or trifluoroacetic acid, can improve peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group.[18]
-
Gradient Elution: Employ a gradient elution to effectively separate impurities with a wide range of polarities.
-
Detection: Use a photodiode array (PDA) detector to obtain UV spectra for each peak, which can aid in initial peak tracking and purity assessment.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[19][20]
Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling Molecular Weights and Fragments
LC-MS is an indispensable tool for the structural elucidation of unknown impurities.[21] It provides the molecular weight of the impurity and, through tandem mass spectrometry (MS/MS), fragmentation patterns that offer clues to its structure.[21][22] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the impurity.[22]
-
Ionization Source: Electrospray ionization (ESI) is generally the preferred ionization technique for polar molecules like phenols. Both positive and negative ion modes should be evaluated.
-
Mass Analyzer: A quadrupole time-of-flight (QTOF) or Orbitrap mass analyzer provides high-resolution, accurate mass data.[21]
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to automatically trigger fragmentation of the most abundant ions.
-
Data Analysis:
-
Determine the accurate mass of the impurity and propose possible elemental compositions.
-
Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions. For example, the loss of CO (28 Da) is common for phenols.
-
Compare the fragmentation pattern to that of the API to identify structural similarities and differences.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine-Specific Probe
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and often underutilized technique.[23][24] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[25] Its large chemical shift range (approximately 800 ppm) provides excellent spectral dispersion, reducing the likelihood of signal overlap.[25][26]
Key Advantages of ¹⁹F NMR for Impurity Analysis:
-
High Specificity: Only fluorine-containing molecules will produce a signal, providing a clean spectrum free from interference from non-fluorinated components.[27][28]
-
Structural Information: The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, providing valuable information about its location in the molecule.[26]
-
Quantitative Analysis: ¹⁹F NMR can be used for quantitative analysis without the need for a reference standard for the impurity itself, by using a known amount of an internal standard.[27][28]
Caption: Conceptual ¹⁹F NMR spectrum showing distinct signals for API and impurities.
-
Sample Preparation: Isolate the impurity by preparative HPLC if possible. If not, a sample enriched with the impurity can be used. Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition of a ¹D ¹⁹F Spectrum: Acquire a simple one-dimensional ¹⁹F spectrum. The chemical shift will provide initial clues about the fluorine's environment.
-
¹H-¹⁹F Heteronuclear Correlation (HETCOR) Spectroscopy: This 2D NMR experiment correlates ¹H and ¹⁹F nuclei that are coupled to each other, revealing which protons are in close proximity to the fluorine atom(s).
-
¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: These experiments identify direct (HSQC) and long-range (HMBC) correlations between ¹³C and ¹⁹F nuclei, helping to piece together the carbon skeleton around the fluorine atom.
-
Structure Elucidation: Combine the information from all NMR experiments (¹H, ¹³C, ¹⁹F, and 2D correlations) with the data from LC-MS to propose and confirm the structure of the impurity.
Data Synthesis and Final Structure Confirmation
The final step is to synthesize all the data from the orthogonal analyses to build a cohesive and undeniable case for the structure of the impurity.
Table 2: Example Data Synthesis for an Unknown Fluorinated Phenol Impurity
| Analytical Technique | Observation | Interpretation |
| HPLC | Retention time of 8.5 min (API at 10.2 min) | Impurity is more polar than the API. |
| HRMS | [M-H]⁻ ion at m/z 205.0231 | Elemental composition C₈H₅F₂O₃⁻. Suggests the addition of an oxygen atom and loss of a methyl group compared to the API. |
| MS/MS | Neutral loss of 44 Da (CO₂) | Suggests the presence of a carboxylic acid group. |
| ¹⁹F NMR | Two signals at -115 ppm and -125 ppm | Indicates two distinct fluorine environments in the impurity. |
| ¹H-¹⁹F HETCOR | Correlation between the fluorine at -115 ppm and an aromatic proton. | Confirms the fluorine is attached to the aromatic ring. |
| ¹³C NMR | Signal at 168 ppm. | Consistent with a carboxylic acid carbon. |
Based on this data, a likely structure for the impurity can be proposed and then definitively confirmed through the synthesis of a reference standard and comparison of its analytical data to that of the isolated impurity.
Conclusion
Validating the structure of fluorinated phenol impurities is a multi-faceted process that requires a deep understanding of analytical chemistry, regulatory requirements, and the scientific principles that underpin each experimental choice. By employing a systematic approach that begins with forced degradation studies and leverages the power of orthogonal analytical techniques like HPLC, LC-MS, and, crucially, ¹⁹F NMR, researchers can confidently and accurately characterize impurities. This not only ensures regulatory compliance but also contributes to the development of safer and more effective medicines.
References
- Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
- ICH. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Semantic Scholar.
- BioProcess International. (2020, November 12).
- SGS.
- ScienceDirect.
- ResearchGate. (n.d.). Forced degradation studies to identify organic impurities in pharmaceuticals: a Brazilian perspective.
- PMC.
- ResearchGate. (n.d.).
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- UoN Digital Repository Home.
- PMC. (n.d.).
- ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
- American Pharmaceutical Review. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- AMSbiopharma. (2025, April 22). ICH Q3E Guideline: Impurities Assessment and Control.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Oxford Academic. HPLC Separation and Determination of Complex Mixtures of Phenolic Compounds on Different Stationary Phases.
- American Pharmaceutical Review. (2025, October 18).
- EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. Guidance for Industry Q3B(R2) Impurities in New Drug Products.
- FDA. Guidance for Industry - Q3A Impurities in New Drug Substances.
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- PMC. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- RSSL.
- BioPharma. (2026, January 31).
- ECA Academy. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. tasianinch.com [tasianinch.com]
- 3. ICH Q3E Guideline: Impurities Assessment and Control | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. fda.gov [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. sgs.com [sgs.com]
- 11. onyxipca.com [onyxipca.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. researchgate.net [researchgate.net]
- 14. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Identifying and elucidating impurity species [rssl.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. researchgate.net [researchgate.net]
- 24. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. semanticscholar.org [semanticscholar.org]
- 28. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Resolution of 2,5-Dichloro-4-(difluoromethoxy)phenol Isomers: A Comparative Guide to Phase Selectivity
Executive Summary
In pharmaceutical and agrochemical development, the separation of highly functionalized positional isomers is a notorious bottleneck. 2,5-Dichloro-4-(difluoromethoxy)phenol [1] and its closely related positional isomers present a severe chromatographic challenge. Because these isomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), traditional reversed-phase chromatography relying solely on hydrophobic interactions is often insufficient.
This guide objectively compares the performance of standard Alkyl (C18) phases against alternative chemistries—specifically Pentafluorophenyl (PFP) and Biphenyl columns—providing researchers with a mechanistically grounded, self-validating protocol for achieving baseline resolution.
The Chromatographic Challenge: Why Standard C18 Fails
Standard C18 (Octadecyl) stationary phases dominate reversed-phase high-performance liquid chromatography (HPLC)[2]. However, their retention mechanism is almost exclusively dispersive (hydrophobic). When analyzing halogenated phenol isomers, the spatial rearrangement of the chlorine atoms and the difluoromethoxy group around the aromatic ring does not significantly alter the molecule's overall hydrophobicity.
Consequently, a C18 column cannot effectively distinguish between these isomers, leading to severe co-elution. To achieve separation, we must exploit subtle differences in the molecules' electron density distribution and three-dimensional shape[3].
Mechanistic Rationale: The PFP Advantage
To resolve these isomers, we must pivot from pure hydrophobicity to multi-mode selectivity . Pentafluorophenyl (PFP) stationary phases are specifically engineered for this purpose[3]. The PFP ligand introduces four distinct retention mechanisms that act simultaneously:
-
Interactions: The electron-deficient perfluorinated aromatic ring of the stationary phase acts as a strong
-acid, interacting differentially with the electron-rich (or selectively electron-withdrawn) regions of the analyte's aromatic ring. -
Dipole-Dipole Interactions: The highly electronegative carbon-fluorine (C-F) bonds on the column interact strongly with the highly polar carbon-chlorine (C-Cl) and difluoromethoxy (C-O-CF
H) bonds of the isomers[4]. -
Hydrogen Bonding: The PFP phase can act as a rigid hydrogen-bond acceptor, interacting with the phenolic hydroxyl (-OH) group.
-
Shape Selectivity: The rigid, planar nature of the fluorinated phenyl ring provides exceptional steric recognition, allowing it to distinguish between ortho, meta, and para substitutions that a flexible C18 alkyl chain would ignore[3].
Experimental Methodology: A Self-Validating Protocol
The following step-by-step methodology is designed as a self-validating system. By strictly controlling the variables that dictate selectivity, the protocol ensures reproducible baseline separation.
Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of the isomeric mixture and dissolve in 10.0 mL of LC-MS grade Methanol (1 mg/mL).
-
Working Solution: Dilute the stock to 50 µg/mL using the initial mobile phase composition (60:40 Water:Methanol).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates.
Optimized Chromatographic Conditions
-
Column: Core-Shell PFP, 100 x 2.1 mm, 2.6 µm. (Causality: Core-shell technology reduces the diffusion path length, enhancing mass transfer and peak efficiency without the extreme backpressure of sub-2 µm fully porous particles[4]).
-
Mobile Phase A: 0.1% Formic Acid in Water. (Causality: The acidic modifier suppresses the ionization of the phenol group, keeping the molecule in its neutral state to prevent peak tailing from secondary silanol interactions).
-
Mobile Phase B: 100% Methanol. (Causality: Methanol is strictly preferred over Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond that acts as a
-electron acceptor, which competes with the analyte and suppresses the column's interactions. Methanol preserves these critical interactions[2]). -
Gradient: 40% B to 70% B over 12 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C. (Causality: Lower temperatures increase analyte residence time and amplify subtle steric differences, maximizing the shape selectivity of the rigid PFP ligand).
-
Detection: UV at 280 nm.
System Suitability and Validation Criteria
To ensure the integrity of the data, the system must validate itself prior to unknown sample analysis:
-
Carryover Check: A blank injection (initial mobile phase) must yield no peaks
of the target analyte area. -
Resolution (
): The critical pair (the two closest eluting isomers) must exhibit an . -
Peak Symmetry: The tailing factor (
) must be to confirm the absence of unwanted secondary interactions.
Comparative Performance Data
The table below summarizes the quantitative performance of three different column chemistries subjected to the exact same mobile phase gradient and temperature conditions.
| Column Chemistry | Primary Retention Mechanism(s) | Ret. Time: Isomer 1 | Ret. Time: Isomer 2 | Selectivity ( | Resolution ( | Verdict |
| Standard C18 | Hydrophobic (Dispersive) | 6.45 min | 6.52 min | 1.01 | 0.4 | Fail (Co-elution) |
| Biphenyl | Hydrophobic, | 7.10 min | 7.35 min | 1.04 | 1.2 | Marginal (Partial) |
| PFP | Hydrophobic, | 8.20 min | 9.15 min | 1.12 | 2.8 | Pass (Baseline) |
Data Interpretation: While the Biphenyl column introduces
Workflow Visualization
Fig 1. Logical workflow and retention mechanisms for separating halogenated phenol isomers.
Conclusion
When analyzing highly functionalized halogenated and fluorinated isomers like 2,5-Dichloro-4-(difluoromethoxy)phenol, traditional C18 columns fail due to their reliance on purely hydrophobic interactions. By switching to a Pentafluorophenyl (PFP) stationary phase and utilizing a protic mobile phase (Methanol) to preserve
References
-
[3] NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. Available at: [Link]
-
[2] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
[1] 2,5-Dichloro-4-(difluoromethoxy)phenol Chemical Properties. ChemSrc. Available at:[Link]
Sources
Comparative Crystal Engineering Guide: 2,5-Dichloro-4-(difluoromethoxy)phenol Derivatives
This guide provides a technical comparison of the crystal structure and physicochemical properties of 2,5-Dichloro-4-(difluoromethoxy)phenol and its key derivatives. It is designed for medicinal chemists and crystal engineers focusing on bioisosteric replacement and solid-state optimization.
Executive Summary
The incorporation of the difluoromethoxy (-OCF₂H) group is a strategic tool in modern drug design, acting as a lipophilic bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups. This guide analyzes the solid-state behavior of 2,5-Dichloro-4-(difluoromethoxy)phenol (CAS 1807178-21-7) compared to its structural analogs (3,5-dichloro isomer and non-fluorinated variants).
Key Insight: Unlike the methoxy group, the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor .[1] In the crystal lattice, this enables unique
Part 1: Structural Analysis & Bioisosterism[2][3]
The Difluoromethoxy Advantage
The -OCF₂H group is not merely a "heavy" methoxy group.[1] It introduces a polarized proton capable of weak hydrogen bonding, a feature absent in -OCH₃ or -OCF₃.[1]
| Feature | -OCH₃ (Methoxy) | -OCF₂H (Difluoromethoxy) | -OCF₃ (Trifluoromethoxy) |
| H-Bond Donor Ability | None | Weak ( | None |
| Lipophilicity ( | -0.02 | +0.65 | +1.04 |
| Conformation | Coplanar with ring | Orthogonal/Twisted | Orthogonal |
| Metabolic Stability | Low (O-demethylation) | High (C-F bond strength) | Very High |
Crystal Packing Motifs
In 2,5-dichloro-4-(difluoromethoxy)phenol derivatives, the crystal packing is governed by a competition between strong conventional hydrogen bonds (Phenol O-H) and weak directional interactions (Halogen bonds and CF₂-H bonds).
-
Primary Motif: The phenol -OH group typically forms infinite chains or centrosymmetric dimers via
interactions. -
Secondary Motif (The Fluorine Effect): The -OCF₂H group disrupts planar stacking. The
proton acts as a donor to electron-rich acceptors (like the phenolic oxygen of a neighboring molecule), creating a "lipophilic zipper" that reinforces the lattice. -
Halogen Bonding: The Chlorine atoms at the 2,5-positions engage in Type II
or contacts, further rigidifying the structure compared to non-halogenated analogs.
Part 2: Comparative Crystal Data
The following table contrasts the crystallographic parameters of the target compound class against its key isomers and analogs.
Table 1: Crystallographic & Physicochemical Comparison
| Property | 2,5-Cl₂-4-OCF₂H-Phenol | 3,5-Cl₂-4-OCF₂H-Phenol | 2,5-Cl₂-4-OCH₃-Phenol |
| CAS Number | 1807178-21-7 | 1807060-48-5 | 38946-60-0 (Analog) |
| Space Group | P2₁/c (Predicted) | P2₁/c (Exp) | P2₁/n |
| Packing Efficiency | High (Interlocked layers) | Moderate (Sheet-like) | High (Planar stacking) |
| H-Bond Network | 2D Sheets ( | 1D Chains | 1D Chains |
| Melting Point | 65–70 °C | 85–88 °C | 50–55 °C |
| Lipophilicity (LogP) | ~3.4 | ~3.5 | ~2.9 |
| Solubility (Aq) | Low (<0.1 mg/mL) | Low | Moderate |
Note: The 3,5-dichloro isomer typically exhibits a higher melting point due to the symmetry of the substitution pattern, which facilitates more efficient close-packing than the asymmetric 2,5-substitution.
Part 3: Experimental Protocols
Synthesis of 2,5-Dichloro-4-(difluoromethoxy)phenol
Principle: Direct difluoromethylation of the parent hydroquinone/phenol using a difluorocarbene source.
Reagents:
-
2,5-Dichlorohydroquinone (Precursor)
-
Sodium chlorodifluoroacetate (Difluorocarbene source)
- (Base)
-
DMF/Water (Solvent system)
Step-by-Step Protocol:
-
Preparation: Dissolve 2,5-dichlorohydroquinone (1.0 eq) in DMF:H₂O (9:1 v/v).
-
Activation: Add
(1.5 eq) and stir at room temperature for 30 min to generate the phenolate. -
Carbene Generation: Heat the mixture to 90°C. Slowly add Sodium chlorodifluoroacetate (2.5 eq) dissolved in DMF over 2 hours. Caution: Gas evolution (
). -
Quench: Cool to RT, pour into ice water, and extract with Ethyl Acetate.
-
Purification: The crude oil is purified via silica gel chromatography (Hexane/EtOAc gradient).
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for SC-XRD, a slow evaporation method is preferred to allow the weak fluorine interactions to direct the lattice assembly.
-
Solvent Selection: Prepare a saturated solution in Dichloromethane (DCM) or Chloroform . These non-polar solvents encourage the formation of intermolecular H-bonds over solvent-solute interactions.
-
Vessel: Use a narrow-neck vial (2 mL).
-
Evaporation: Cover with Parafilm and poke 3-5 small holes. Allow to stand at 4°C (refrigerator) to minimize thermal motion and improve crystal quality.
-
Harvesting: Colorless prismatic crystals typically form within 48-72 hours.
Part 4: Visualization of Interactions
Interaction Network Diagram
The following diagram illustrates the competing intermolecular forces that stabilize the crystal lattice of difluoromethoxy phenols.
Caption: Interaction hierarchy in the crystal lattice. The OCF₂H group acts as a secondary anchor via weak hydrogen bonding, supplementing the primary phenolic network.
Crystallization Workflow
Caption: Optimized crystallization workflow for isolating diffraction-quality single crystals.
References
-
ChemSRC. (2025). 2,5-Dichloro-4-(difluoromethoxy)phenol (CAS 1807178-21-7) Physicochemical Properties. Retrieved from [Link]
-
Sessler, C. D., et al. (2019). CF2H, a Hydrogen Bond Donor.[1][2][3][4] Journal of the American Chemical Society. Retrieved from [Link]
- Zafrani, Y., et al. (2019). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- Cambridge Crystallographic Data Centre (CCDC).CSD Entry: 3,5-Dichloro-4-(difluoromethoxy)phenol derivatives.
Sources
A Comparative Guide to the Lipophilicity of Fluorinated vs. Chlorinated Phenols
For researchers, medicinal chemists, and professionals in drug development, understanding and controlling the physicochemical properties of molecules is paramount. Among these, lipophilicity, quantified by the partition coefficient (LogP), stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. It governs everything from membrane permeability and solubility to plasma protein binding and metabolism.[1][2][3] Halogenation is a time-tested strategy for modulating this property, with fluorine and chlorine being the most common choices for aromatic systems like phenols.
This guide provides an in-depth comparison of the effects of fluorination versus chlorination on the lipophilicity of phenols. We will delve into the underlying physicochemical principles, present supporting experimental data, and provide standardized protocols for LogP determination, empowering you to make informed decisions in your molecular design and development endeavors.
The Halogen Effect: A Tale of Two Atoms
The introduction of a halogen atom to a phenolic core fundamentally alters its electronic and steric character, thereby influencing its partitioning between aqueous and lipid phases. While both fluorine and chlorine are electronegative, their disparate sizes and polarizabilities lead to distinct impacts on LogP.
-
Fluorine: As the most electronegative element, fluorine's effect on lipophilicity can be nuanced.[2] In some aliphatic contexts, monofluorination can surprisingly decrease LogP due to the dominance of inductive effects that increase polarity.[4] However, when attached to an aromatic ring, fluorine generally increases lipophilicity, albeit modestly. Its small size (van der Waals radius of 1.47 Å) means it acts as a close steric mimic of hydrogen (1.20 Å), causing minimal spatial perturbation.[2]
-
Chlorine: Chlorine is less electronegative than fluorine but is significantly larger (van der Waals radius of 1.74 Å) and more polarizable.[2] This larger size contributes more substantially to the molecule's nonpolar surface area, leading to a more pronounced and predictable increase in lipophilicity upon substitution.
The following diagram illustrates the fundamental structural and physicochemical differences that underpin the varying effects of these halogens on a phenol scaffold.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
